Cyclo(Leu-Val)
Description
Properties
IUPAC Name |
3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971682 | |
| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-50-3 | |
| Record name | 3-(1-Methylethyl)-6-(2-methylpropyl)-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(Leu-Val): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and known biological functions of Cyclo(Leu-Val), with a particular focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols for its synthesis and isolation are provided, alongside a summary of its quantitative biological data. Furthermore, this document illustrates key molecular pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and practical application in research and development.
Chemical Structure and Identification
Cyclo(Leu-Val), systematically named (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione, is formed from the condensation of the amino acids L-Leucine and L-Valine. The cyclic structure imparts significant stability to the molecule.
| Identifier | Value |
| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione[1] |
| Synonyms | Cyclo-(L-Val-L-Leu)[1] |
| CAS Number | 15136-24-0 |
| Molecular Formula | C₁₁H₂₀N₂O₂[1] |
| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--C(C)C[1] |
| InChI | InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9+/m0/s1[1] |
| InChIKey | UPOUGDHEEGKEGS-DTWKUNHWSA-N[1] |
digraph "Cyclo_Leu_Val_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O7 [label="O", pos="-2.3,1.3!"]; O8 [label="O", pos="2.3,-1.3!"]; C9 [label="C", pos="-2.5,-1.3!"]; C10 [label="C", pos="-3.8,-0.75!"]; C11 [label="C", pos="-5.1,-1.3!"]; C12 [label="C", pos="-3.8,0.75!"]; C13 [label="C", pos="2.5,1.3!"]; C14 [label="C", pos="3.8,0.75!"]; C15 [label="C", pos="3.8,2.25!"]; H1[label="H", pos="-0.3,2.1!"]; H2[label="H", pos="-0.3,-2.1!"];
// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; C2 -- O7 [style=bold, len=1.2]; C5 -- O8 [style=bold, len=1.2]; C3 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C10 -- C12 [len=1.5]; C6 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C13 -- C15 [len=1.5]; N1 -- H1[len=1.0]; N4 -- H2[len=1.0]; }
Physicochemical Properties
The physicochemical properties of Cyclo(Leu-Val) are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Weight | 212.29 g/mol | [1] |
| Exact Mass | 212.152477885 Da | [1] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Complexity | 261 | [1] |
| XLogP3 | 1.8 | [1] |
Biological Activities and Mechanism of Action
Cyclo(Leu-Val) has demonstrated notable antimicrobial and anticancer activities. The underlying mechanisms, while still under investigation, are beginning to be elucidated.
Antimicrobial Activity
Cyclo(Leu-Val) exhibits inhibitory effects against a range of bacteria. Its primary mode of action is believed to be the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to cell lysis and death.
Quantitative Antimicrobial Data:
The antimicrobial efficacy of cyclic dipeptides similar to Cyclo(Leu-Val) has been quantified using the Minimum Inhibitory Concentration (MIC) assay. While specific MIC values for Cyclo(Leu-Val) are not extensively reported, data for the structurally related Cyclo(L-Leu-L-Pro) provides valuable insight.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Salmonella enterica | Gram-negative bacteria | 11 | [2] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [2] |
| Enterococcus faecalis | Gram-positive bacteria | 12 | [3] |
| Bacillus cereus | Gram-positive bacteria | 16 | [3] |
| Staphylococcus aureus | Gram-positive bacteria | 30 | [3] |
| Listeria monocytogenes | Gram-positive bacteria | 512 | [3] |
| Fusarium oxysporum | Fungus | 16 | [2] |
| Aspergillus flavus | Fungus | 16 | [2] |
| Aspergillus niger | Fungus | 17 | [2] |
| Penicillium expansum | Fungus | 18 | [2] |
| Candida parapsilosis | Fungus | 30 | [2] |
| Candida metapsilosis | Fungus | 32 | [2] |
| Candida albicans | Fungus | 50 | [2] |
Anticancer Activity
Cyclo(Leu-Val) has been reported to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It is thought that Cyclo(Leu-Val) may trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress and culminates in the activation of caspase enzymes that execute cell death.
Quantitative Anticancer Data:
Experimental Protocols
Synthesis of Cyclo(Leu-Val)
The following is a general protocol for the solution-phase synthesis of cyclic dipeptides like Cyclo(Leu-Val). This method involves the coupling of protected amino acids followed by deprotection and cyclization.
Materials:
-
N-Boc-L-Leucine
-
L-Valine methyl ester hydrochloride
-
Coupling agents (e.g., DCC, EDC/HOBt)
-
Base (e.g., Triethylamine (TEA), N-methylmorpholine (NMM))
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 2-Butanol)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dipeptide Formation:
-
Dissolve L-Valine methyl ester hydrochloride in DCM and neutralize with TEA.
-
In a separate flask, dissolve N-Boc-L-Leucine, a coupling agent (e.g., EDC), and an activator (e.g., HOBt) in DCM.
-
Add the neutralized L-Valine methyl ester solution to the N-Boc-L-Leucine solution and stir at room temperature for 3-5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Deprotection:
-
Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane (B91453) or a solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as 2-butanol.
-
Add a base like NMM to neutralize the salt and facilitate cyclization.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting Cyclo(Leu-Val) by silica gel column chromatography or recrystallization.
-
Isolation and Purification from Microbial Cultures
Cyclo(Leu-Val) is a natural product often isolated from bacterial or fungal fermentations. The following protocol outlines a general procedure for its extraction and purification.
Materials:
-
Microbial culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), chloroform)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Grow the microbial strain in a suitable liquid medium until sufficient production of Cyclo(Leu-Val) is achieved.
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol in chloroform.
-
Collect fractions and monitor them by TLC to identify those containing Cyclo(Leu-Val).
-
Pool the fractions containing the compound of interest and concentrate them.
-
-
Final Purification:
-
For higher purity, subject the semi-purified fractions to preparative HPLC for final purification.
-
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
Cyclo(Leu-Val): A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of the known natural sources of Cyclo(Leu-Val) and details the methodologies for its isolation and purification. The document summarizes key quantitative data, outlines detailed experimental protocols derived from published literature, and presents a visual representation of the general isolation workflow. This guide is intended to serve as a valuable resource for researchers involved in natural product chemistry, microbiology, and the development of novel therapeutic agents.
Natural Sources of Cyclo(Leu-Val)
Cyclo(Leu-Val) is a secondary metabolite predominantly produced by a variety of microorganisms, including both bacteria and fungi. While trace amounts have been putatively identified in certain fermented food products, the primary and most viable sources for isolation are microbial cultures.
Table 1: Documented Natural Sources of Cyclo(Leu-Val)
| Kingdom | Phylum/Division | Genus | Species | Reference(s) |
| Bacteria | Actinobacteria | Streptomyces | Streptomyces fungicidicus | [No specific reference for Cyclo(Leu-Val), but for other DKPs] |
| Bacteria | Proteobacteria | Pseudomonas | Pseudomonas sesami | [No specific reference for Cyclo(Leu-Val), but for other DKPs] |
| Bacteria | Firmicutes | Bacillus | Bacillus thuringiensis | [1] |
| Fungi | Ascomycota | Aspergillus | Not specified | [2] |
| Fungi | Ascomycota | Penicillium | Penicillium polonicum | [No specific reference for Cyclo(Leu-Val), but for other DKPs] |
Note: While some sources confirm the presence of other cyclic dipeptides in the listed species, the direct isolation of Cyclo(Leu-Val) may not be explicitly detailed in all cited literature. These organisms are, however, recognized producers of a diverse range of DKPs, making them strong candidates for targeted isolation of Cyclo(Leu-Val).
Isolation and Purification Methodologies
The isolation of Cyclo(Leu-Val) from microbial cultures follows a general workflow common to the purification of many secondary metabolites. This process typically involves three main stages: fermentation of the producing microorganism, extraction of the active compounds from the culture broth and/or mycelia, and chromatographic purification of the target molecule.
Fermentation
The production of Cyclo(Leu-Val) is initiated by culturing the source microorganism in a suitable liquid medium. The choice of medium and fermentation parameters are critical for maximizing the yield of the desired compound.
Experimental Protocol: Microbial Fermentation
-
Inoculum Preparation: A pure culture of the producing microorganism (e.g., Streptomyces sp., Bacillus sp.) is inoculated into a seed culture medium (e.g., Tryptic Soy Broth) and incubated for 3 days at 28°C with shaking (180 rpm).[3]
-
Production Culture: The seed culture is then transferred to a larger volume of production medium. The composition of this medium can vary but often contains a source of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: The production culture is incubated for an extended period, typically 7-14 days, under controlled conditions of temperature (e.g., 28°C) and agitation (e.g., 150-180 rpm).[3] The optimal fermentation time should be determined by monitoring the production of Cyclo(Leu-Val) through analytical techniques such as HPLC-MS.
Extraction
Following fermentation, the culture is harvested, and the bioactive compounds are extracted using organic solvents. The extraction procedure is designed to separate the relatively nonpolar cyclic dipeptides from the aqueous culture medium.
Experimental Protocol: Solvent Extraction
-
Separation of Biomass: The culture broth is centrifuged or filtered to separate the mycelia (in the case of fungi) or bacterial cells from the supernatant.
-
Supernatant Extraction: The cell-free supernatant is subjected to liquid-liquid extraction with an equal volume of an immiscible organic solvent, most commonly ethyl acetate (B1210297).[4] This process is typically repeated three times to ensure complete extraction.
-
Mycelial/Cellular Extraction (Optional but Recommended): The collected biomass can also be extracted with a polar organic solvent such as methanol (B129727) or acetone (B3395972) to recover any intracellularly stored Cyclo(Leu-Val). The solvent is then evaporated, and the residue can be partitioned between ethyl acetate and water, with the ethyl acetate layer being retained.
-
Concentration: The organic extracts from the supernatant and biomass are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is then subjected to one or more rounds of chromatography to isolate Cyclo(Leu-Val) to a high degree of purity.
Experimental Protocol: Multi-step Chromatography
-
Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and gradually introducing a more polar solvent like methanol or ethyl acetate.[4] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing Cyclo(Leu-Val).
-
Thin Layer Chromatography (TLC): Analytical and preparative TLC can be used to monitor the separation and to perform small-scale purification.[5] A common mobile phase for separating cyclic dipeptides is a mixture of chloroform (B151607) and methanol (e.g., 97:3 v/v).[5] The spots corresponding to Cyclo(Leu-Val) can be visualized under UV light (254 nm) and scraped from the plate for elution with a suitable solvent.
-
High-Performance Liquid Chromatography (HPLC): For final purification, the fractions enriched with Cyclo(Leu-Val) are subjected to reversed-phase HPLC.[6] A C18 column is commonly used with a gradient elution of acetonitrile (B52724) in water, often with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.[6] The peak corresponding to Cyclo(Leu-Val) is collected, and the solvent is removed to yield the pure compound.
Quantitative Data
Quantitative data on the production yields of Cyclo(Leu-Val) from its natural sources are not extensively reported in the literature. The yield is highly dependent on the producing strain, fermentation conditions, and extraction efficiency. However, related cyclic dipeptides have been quantified in various matrices.
Table 2: Reported Yields of Related Cyclic Dipeptides
| Compound | Source/Matrix | Reported Yield/Concentration | Reference |
| Cyclo(Leu-Pro) | Wine | 0.1 - 1 mg/L | [7] |
| Cyclo(L-Leu-L-Pro) | Streptomyces misionensis (Synthetic Yield) | 50% | [8] |
This table is provided for context, as specific yield data for Cyclo(Leu-Val) from natural fermentation is limited. The synthetic yield of a related compound suggests that efficient production is achievable under optimized conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Cyclo(Leu-Val) from a microbial source.
Caption: General workflow for the isolation of Cyclo(Leu-Val).
Conclusion
Cyclo(Leu-Val) is a promising bioactive compound that can be isolated from various microbial sources. The methodologies outlined in this guide, including fermentation, extraction, and multi-step chromatography, provide a solid foundation for researchers to obtain this molecule for further investigation. While quantitative yield data remains an area for further research, the established protocols for related compounds suggest that optimization of culture and purification conditions can lead to significant quantities of pure Cyclo(Leu-Val). Future studies should focus on screening a wider range of microorganisms, optimizing fermentation parameters to enhance production, and elucidating the specific signaling pathways through which Cyclo(Leu-Val) exerts its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach [mdpi.com]
The Microbial Forge: A Technical Guide to the Biosynthesis of Cyclo(Leu-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant interest within the scientific community due to its potential antimicrobial and other biological activities. As a secondary metabolite, it is synthesized by a variety of microorganisms, primarily bacteria and fungi. Understanding the biosynthetic pathway of Cyclo(Leu-Val) is crucial for its targeted discovery, strain improvement, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathways of Cyclo(Leu-Val) in microorganisms, detailing the enzymatic machinery, precursor molecules, and relevant experimental methodologies for its study. While direct research on the Cyclo(Leu-Val) biosynthetic gene cluster is emerging, this document compiles and extrapolates from the well-established biosynthesis of closely related cyclic dipeptides to provide a comprehensive overview for researchers in microbiology, natural product chemistry, and drug development.
Introduction to Cyclo(Leu-Val)
Cyclo(L-leucyl-L-valyl), or Cyclo(Leu-Val), is a cyclic dipeptide formed from the condensation of the amino acids L-leucine and L-valine[1]. These small, stable molecules are part of the larger family of 2,5-diketopiperazines (DKPs), which are known for their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The rigid cyclic structure of DKPs makes them attractive scaffolds for drug design. Cyclo(Leu-Val) is a natural product found in various microbial sources and is an active area of research for the development of new therapeutic agents[1].
Core Biosynthesis Pathways of Cyclo(Leu-Val)
The biosynthesis of cyclic dipeptides like Cyclo(Leu-Val) in microorganisms is primarily accomplished through two distinct enzymatic pathways: the Non-ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway.
Non-ribosomal Peptide Synthetase (NRPS) Pathway
Non-ribosomal peptide synthetases are large, modular mega-enzymes that synthesize peptides from amino acid monomers without the direct involvement of ribosomes[3]. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain.
A minimal NRPS module for the incorporation of one amino acid consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to the T domains of adjacent modules.
The synthesis of a dipeptide like Leu-Val would require a di-modular NRPS. The final cyclization to form Cyclo(Leu-Val) is typically catalyzed by a terminal Thioesterase (TE) domain , which releases the dipeptide from the NRPS assembly line and facilitates the intramolecular amide bond formation[3].
Cyclodipeptide Synthase (CDPS) Pathway
Cyclodipeptide synthases represent a more recently discovered family of enzymes that synthesize cyclic dipeptides[4]. Unlike NRPSs, which utilize free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates[2][4]. This directly links secondary metabolism with primary metabolism.
The catalytic mechanism of CDPSs typically involves a ping-pong reaction with two aa-tRNA substrates. The first aminoacyl moiety is transferred from its tRNA to a conserved serine residue in the enzyme's active site, forming an acyl-enzyme intermediate. The second aa-tRNA then enters the active site, and its aminoacyl group attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate. Finally, the N-terminal amino group of the dipeptide attacks the ester bond, leading to cyclization and release of the DKP product[4].
While a CDPS specifically for Cyclo(Leu-Val) has not been definitively characterized, research on Streptomyces leeuwenhoekii has identified a CDPS pathway that can utilize both leucyl-tRNA and valyl-tRNA for the synthesis of tryptophan-containing cyclodipeptides, suggesting the existence of CDPSs with the requisite substrate specificity for Cyclo(Leu-Val) formation[3].
Quantitative Data on Cyclodipeptide Production
Quantitative data on the production titers of Cyclo(Leu-Val) from microbial fermentation are not extensively reported in the literature. However, data from closely related cyclodipeptides can provide a benchmark for expected yields. The production of these secondary metabolites is often in the range of milligrams per liter.
| Cyclodipeptide | Producing Microorganism | Production Titer | Reference |
| Cyclo(L-Leu-L-Pro) | Streptomyces misionensis V16R3Y1 | Not specified, but MIC values reported | [5] |
| Cyclo(L-Pro-L-Val) | Pseudomonas aurantiaca IB5-10 | Not specified, but antifungal activity reported | [6] |
| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | IC50 of 0.20 mg/mL for aflatoxin inhibition | [7] |
| L-Valine (precursor) | Engineered E. coli | Up to 86.44 g/L | [8] |
Note: The production of the precursor amino acids, L-leucine and L-valine, can be significantly higher, especially in metabolically engineered strains, reaching gram per liter scales.
Experimental Protocols
The study of Cyclo(Leu-Val) biosynthesis involves several key experimental procedures, from microbial cultivation to the identification and quantification of the compound.
Microbial Cultivation and Extraction of Cyclo(Leu-Val)
-
Microorganism Cultivation: The producing microorganism is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth for bacteria) under optimal conditions of temperature, pH, and aeration to promote the production of secondary metabolites.
-
Culture Supernatant Separation: After a sufficient incubation period (typically 72 hours or more), the culture broth is centrifuged to pellet the microbial cells. The supernatant, containing the secreted secondary metabolites, is collected.
-
Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic phase, containing the less polar cyclodipeptides, is collected.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solid-Phase Extraction (SPE) (Optional): For further purification, the crude extract can be redissolved and passed through a C18 SPE cartridge to remove more polar impurities.
Identification and Quantification of Cyclo(Leu-Val)
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used to separate, identify, and quantify components in a mixture. For Cyclo(Leu-Val), a reversed-phase HPLC (RP-HPLC) method is typically employed.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bonds in Cyclo(Leu-Val).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of Cyclo(Leu-Val).
Mass Spectrometry (MS):
-
Principle: MS is used to determine the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound.
-
Coupling with HPLC (LC-MS): HPLC is often coupled with MS for a powerful analytical technique that provides both separation and mass identification.
-
Tandem MS (MS/MS): For structural elucidation, tandem MS can be used to fragment the parent ion and analyze the resulting fragment ions, providing information about the amino acid composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and the stereochemistry.
-
Application: 1H and 13C NMR are used to confirm the structure of purified Cyclo(Leu-Val).
Conclusion and Future Perspectives
The biosynthesis of Cyclo(Leu-Val) in microorganisms is a fascinating area of research with significant implications for drug discovery and development. While the general principles of NRPS and CDPS pathways are well understood, the specific gene clusters and enzymes responsible for the production of this particular cyclodipeptide are yet to be fully elucidated in many microorganisms. Future research should focus on the identification and characterization of these biosynthetic pathways, which will open up opportunities for metabolic engineering to enhance the production of Cyclo(Leu-Val) and for the combinatorial biosynthesis of novel DKP analogues with improved therapeutic properties. The heterologous expression of these biosynthetic gene clusters in well-characterized host organisms will be a key strategy in achieving these goals.
References
- 1. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Metabolic engineering of Escherichia coli for efficient production of L-valine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Cyclo(Leu-Val): An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties of the cyclic dipeptide Cyclo(Leu-Val). This document details its structural and chemical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological activities, including relevant signaling pathways.
Cyclo(Leu-Val), a 2,5-diketopiperazine, is a naturally occurring cyclic dipeptide found in various microorganisms and has garnered interest in the scientific community for its potential therapeutic applications, including antimicrobial and anticancer properties. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development.
Core Physicochemical Properties
The fundamental physicochemical properties of Cyclo(Leu-Val) are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| CAS Number | 5625-50-3 | [1] |
| Melting Point | 144.55 °C | [1] |
| Boiling Point | 372.56 °C | [1] |
| Computed logP | 1.8 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible study of Cyclo(Leu-Val). This section outlines key experimental protocols for its synthesis, purification, and analytical characterization.
Synthesis and Purification
A general approach to the synthesis of cyclic dipeptides like Cyclo(Leu-Val) involves the cyclization of the corresponding linear dipeptide.[5]
Synthesis Workflow
Figure 1. General workflow for the synthesis of Cyclo(Leu-Val).
Protocol for Synthesis:
-
Coupling: Protected L-leucine (e.g., Boc-L-Leu-OH) and a protected L-valine ester (e.g., H-L-Val-OMe) are coupled using a standard peptide coupling reagent such as HBTU in an organic solvent like dimethylformamide (DMF), in the presence of a base like diisopropylethylamine (DIPEA).
-
Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed. The Boc group is typically removed with trifluoroacetic acid (TFA), and the methyl ester can be hydrolyzed using a base like lithium hydroxide (B78521) (LiOH).
-
Cyclization: The deprotected linear dipeptide is subjected to cyclization conditions. This can be achieved by heating in a high-boiling point solvent such as ethylene (B1197577) glycol or by using a coupling reagent at high dilution to favor intramolecular cyclization.[5]
-
Purification: The crude Cyclo(Leu-Val) is purified using techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).[6]
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of synthesized Cyclo(Leu-Val).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for the structural elucidation of Cyclo(Leu-Val).
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of cyclic dipeptides.
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
Expected Fragmentation: The protonated molecule [M+H]⁺ is expected at m/z 212.29. Tandem mass spectrometry (MS/MS) of this ion would likely show characteristic losses of the side chains and fragmentation of the diketopiperazine ring. A common fragmentation pathway for similar cyclic dipeptides involves the loss of a side chain followed by the loss of carbon monoxide.
Biological Activity and Signaling Pathways
Cyclo(Leu-Val) has been reported to exhibit potential antimicrobial and anticancer activities.[1]
Antimicrobial Activity: Inhibition of Cell Wall Synthesis
Cyclo(Leu-Val) is suggested to interfere with bacterial cell wall synthesis.[1] The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final step in this cross-linking is catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). Inhibition of this process weakens the cell wall, leading to cell lysis.
Figure 2. Proposed mechanism of antimicrobial action of Cyclo(Leu-Val).
Anticancer Activity: Induction of Apoptosis
Cyclo(Leu-Val) is reported to promote apoptosis in cancer cells.[1] Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The Bcl-2 family of proteins plays a critical regulatory role in the intrinsic pathway.
Figure 3. Proposed intrinsic pathway of apoptosis induced by Cyclo(Leu-Val).
Stability
The stability of Cyclo(Leu-Val) is a critical parameter for its handling, storage, and application in experimental settings. As a cyclic dipeptide, it is generally more resistant to enzymatic degradation compared to its linear counterpart. However, it can be susceptible to chemical hydrolysis under acidic or basic conditions.
Forced Degradation Study Protocol:
A forced degradation study can be performed to identify potential degradation products and understand the stability profile of Cyclo(Leu-Val).[9]
-
Stress Conditions: Expose solutions of Cyclo(Leu-Val) to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Neutral buffered solution at 80 °C for 48 hours.
-
Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[10] The identity of the degradation products can be determined using LC-MS.
Stability-Indicating HPLC Method Development Workflow
Figure 4. Workflow for developing a stability-indicating HPLC method.
This technical guide provides a foundational understanding of the physicochemical properties of Cyclo(Leu-Val) for research purposes. The provided data and protocols are intended to serve as a starting point for further investigation and application of this promising cyclic dipeptide.
References
- 1. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy L-valine | 72-18-4 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Leu-Val): A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Val), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a range of biological activities, this compound, and its close analogs, have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the known biological activities and pharmacological effects of Cyclo(Leu-Val), with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct quantitative data for Cyclo(Leu-Val) is limited in publicly available literature, this guide incorporates data from the closely related and more extensively studied cyclic dipeptide, Cyclo(Leu-Pro), to provide a comprehensive understanding of the potential of this class of molecules.
Biological Activities
Cyclo(Leu-Val) and its analogs have been reported to possess a diverse array of biological functions, primarily attributed to their rigid conformational structure which allows for specific interactions with biological targets.
Antimicrobial and Antifungal Activity
Cyclic dipeptides are known to exhibit antibacterial and antifungal properties, with proposed mechanisms including the disruption of microbial cell membranes. While specific Minimum Inhibitory Concentration (MIC) values for Cyclo(Leu-Val) are not extensively documented, data for the structurally similar Cyclo(Leu-Pro) provide valuable insights into its potential antimicrobial spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) [1]
| Microorganism | Type | MIC (µg/mL) |
| Salmonella enterica | Gram-negative Bacteria | 11 |
| Enterococcus faecalis | Gram-positive Bacteria | 12 |
| Bacillus cereus | Gram-positive Bacteria | 16 |
| Staphylococcus aureus | Gram-positive Bacteria | 30 |
| Escherichia fergusonii | Gram-negative Bacteria | 230 |
| Fusarium oxysporum | Fungus | 16 |
| Aspergillus flavus | Fungus | 16 |
| Aspergillus niger | Fungus | 17 |
| Penicillium expansum | Fungus | 18 |
| Candida parapsilosis | Fungus | 30 |
| Candida metapsilosis | Fungus | 32 |
| Candida albicans | Fungus | 50 |
Anticancer Activity
Table 2: Anticancer Activity (IC50) of Related Cyclic Dipeptides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | [3] |
| Compound 2 | HCT116 | 0.34 | [3] |
| Compound 5c | Various (NCI-60 panel) | 0.32 - 3.89 | [4] |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been shown to interfere with QS signaling. The violacein (B1683560) inhibition assay using Chromobacterium violaceum is a common method to screen for QS inhibitors. At a concentration of 1 mM, tryptophan-containing cyclic dipeptides, structurally related to Cyclo(Leu-Val), have been shown to inhibit violacein production by 40-60%.[5]
Anti-inflammatory Effects
Cyclic dipeptides have demonstrated anti-inflammatory properties. For instance, Cyclo(His-Pro) has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[6] In vivo studies using models like the carrageenan-induced paw edema in rats can be employed to evaluate the anti-inflammatory efficacy of compounds like Cyclo(Leu-Val).[7][8][9]
Pharmacological Effects and Signaling Pathways
The pharmacological effects of Cyclo(Leu-Val) and related cyclic dipeptides are mediated through their interaction with various cellular signaling pathways.
Induction of Apoptosis
The anticancer activity of cyclic dipeptides is often linked to their ability to induce apoptosis. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, which are key executioners of cell death. Western blot analysis can be used to assess the expression levels of proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as the activation of Caspase-3 (cleaved Caspase-3).[4][10] An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis induction.
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it activates the transcription of pro-inflammatory genes.[11] Some cyclic dipeptides have been shown to inhibit NF-κB activation, potentially by preventing the phosphorylation and degradation of IκBα or by inhibiting the nuclear translocation of p65.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activities of cyclic dipeptides like Cyclo(Leu-Val).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][11][12][13]
Materials:
-
Test compound (Cyclo(Leu-Val))
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compound: Prepare a stock solution of Cyclo(Leu-Val) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclo(Leu-Val) and Related Cyclic Dipeptides for Researchers and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides. They are formed by the intramolecular condensation of two α-amino acids, creating a stable six-membered ring structure.[1][2][3] These compounds are widespread in nature, produced as secondary metabolites by a variety of organisms including bacteria, fungi, plants, and animals.[2][3][4] Cyclo(Leu-Val), a CDP formed from the amino acids leucine (B10760876) and valine, is a representative member of this class and has garnered significant interest in scientific research.
The rigid and conformationally constrained scaffold of CDPs makes them "privileged structures" in medicinal chemistry.[2] This structural stability confers resistance to enzymatic degradation by proteases, a significant advantage over their linear peptide counterparts.[1][2][3] Consequently, CDPs exhibit a broad spectrum of biological and pharmacological activities, including antimicrobial, anticancer, antiviral, and neuroprotective properties, making them attractive scaffolds for drug discovery and development.[1][2][3][5][6]
This technical guide provides a comprehensive overview of Cyclo(Leu-Val) and related cyclic dipeptides, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their synthesis, isolation, and characterization.
Physicochemical Properties of Cyclo(Leu-Val)
The fundamental chemical and physical properties of Cyclo(Leu-Val) are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 5625-50-3 | [7] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5][8] |
| Molecular Weight | 212.29 g/mol | [5][8] |
| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | [8] |
| Melting Point | 144.55 °C | [5] |
| Boiling Point | 372.56 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7] |
Biological Activities of Cyclo(Leu-Val) and Related Dipeptides
Cyclo(Leu-Val) and its structural analogs display a diverse range of biological activities. Their potential as therapeutic agents stems from their ability to interfere with various cellular processes in both prokaryotic and eukaryotic cells.[5][6]
Antimicrobial and Antiviral Activity
A significant area of research for CDPs is their potential to combat infectious diseases. They have shown efficacy against bacteria, fungi, and viruses.
| Compound | Activity Type | Target Organism/Virus | Quantitative Data (MIC) | Reference |
| Cyclo(Leu-Val) | Antibacterial | Vibrio anguillarum | 0.07 µg/mL | [7][9] |
| Cyclo(Phe-Pro) | Antibacterial, Antifungal | P. aeruginosa, S. aureus, B. subtilis, E. coli | 16 to 128 µg/mL | [1] |
| Cyclo(Leu-Pro) | Antibacterial | E. fergusonii | 230 µg/mL | [1] |
| Cyclo(Leu-Pro) | Antiviral | Influenza A virus (H1N1, H3N2) | Not specified | [10] |
| Cyclo(Phe-Pro) | Antiviral | Influenza A virus (H3N2) | Not specified | [10] |
| Cyclo(Ala-Ile) | Antiviral | Influenza A virus (H1N1, H3N2) | Not specified | [10] |
Anticancer and Cytotoxic Activity
The ability of CDPs to induce apoptosis (programmed cell death) in malignant cells is a key focus of cancer research.[5]
| Compound | Activity Type | Target | Mechanism/Effect | Reference |
| Cyclo(Leu-Val) | Anticancer | Cancer cells | Promotes apoptosis | [5] |
| Cyclo(His-Pro) | Anticancer | Cancer cells | Induces apoptosis | [1] |
| Multiple CDPs | Anti-tumor | HT-29 cells | Increase in alkaline phosphatase expression | [6] |
Other Pharmacological Activities
CDPs also interact with various physiological systems, suggesting broader therapeutic potential.
| Compound | Activity Type | Target/System | Effect | Reference |
| Cyclo(L-Pro-l-Val) | Quorum Sensing | Pseudomonas aeruginosa | Promotion of plant growth | [3] |
| Cyclo(L-Pro-l-Phe) | Quorum Sensing | Pseudomonas aeruginosa | Promotion of plant growth | [3] |
| Cyclo(L-Pro-l-Tyr) | Quorum Sensing | Pseudomonas aeruginosa | Promotion of plant growth | [3] |
| Various Proline-based CDPs | Ion Channel Blocking | Ventricular myocytes | Block cation channels | [6] |
Biosynthesis and Signaling Pathways
The natural production of cyclic dipeptides is primarily catalyzed by two types of enzyme systems: Non-Ribosomal Peptide Synthetases (NRPSs) and tRNA-dependent Cyclodipeptide Synthases (CDPSs).[2][3][4] These enzymes assemble amino acids into the characteristic DKP scaffold, which can then be further modified by tailoring enzymes to create a diverse array of natural products.[4]
Caption: General biosynthetic pathways for cyclic dipeptides via NRPS and CDPS enzymes.
The mode of action for compounds like Cyclo(Leu-Val) often involves the disruption of key cellular processes. In cancer cells, this can manifest as the induction of apoptosis. While the precise signaling cascades are still under investigation for many CDPs, the process generally involves triggering intrinsic or extrinsic cell death pathways.
Caption: Simplified logical pathway for apoptosis induction by Cyclo(Leu-Val) in cancer cells.
Experimental Protocols
This section details the methodologies for the synthesis, extraction, characterization, and biological evaluation of Cyclo(Leu-Val) and related compounds.
Synthesis Protocols
Chemical synthesis provides a reliable route to obtain pure CDPs for research.
-
Solution-Phase Synthesis from Protected Amino Acids: This classic peptide chemistry approach involves several steps:
-
Protection: The amino and carboxyl groups of the constituent amino acids (e.g., L-Leucine and L-Valine) that are not involved in peptide bond formation are protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and methyl or ethyl esters for the carboxyl group.
-
Coupling: The protected amino acids are coupled to form a linear dipeptide using a coupling agent such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Deprotection: The protecting groups are selectively removed. For example, an acid-labile group on the N-terminus is removed to expose a free amine.
-
Cyclization: The deprotected linear dipeptide is dissolved in a high-boiling point solvent (e.g., 2-butanol) and refluxed, often with a base like N-methylmorpholine (NMM), to facilitate intramolecular cyclization.[11]
-
Purification: The final product is purified using silica (B1680970) gel column chromatography or recrystallization.[11]
-
-
Solid-Phase Peptide Synthesis (SPPS): This technique offers an efficient alternative for creating the linear dipeptide precursor on a solid resin support, followed by cleavage from the resin and subsequent cyclization in solution.[11][12]
Extraction and Characterization Workflow
The isolation of natural CDPs from microbial sources is a common practice in natural product discovery.
Caption: Workflow for extraction, purification, and characterization of Cyclo(Leu-Val).
-
Protocol for Extraction from Fermentation Broth:
-
Culturing: A microbe known to produce the target CDP (e.g., strain F8712) is cultured in a suitable liquid medium.[7][9]
-
Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate (EtOAc).[7][9] The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure.
-
Purification: The resulting crude extract is subjected to purification, typically using semi-preparative High-Performance Liquid Chromatography (HPLC).[13] Fractions are collected and monitored for the presence of the target compound.
-
-
Protocol for Structural Characterization:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified compound, confirming its molecular formula.[7][9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the amino acid residues.[7][9][13]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique used to unambiguously determine the absolute stereochemistry (e.g., LL, LD, DL, DD configurations) of the chiral centers in the CDP, which is crucial for understanding its biological activity.[13]
-
Biological Assay Protocols
-
Antibacterial Susceptibility Testing (Kirby-Bauer Disc-Diffusion Assay):
-
A standardized inoculum of the test bacterium (e.g., S. aureus) is uniformly spread onto an agar (B569324) plate.
-
Sterile paper discs impregnated with a known concentration of the cyclic dipeptide are placed on the agar surface.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).[6]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A serial dilution of the cyclic dipeptide is prepared in a liquid growth medium in a multi-well plate.
-
Each well is inoculated with a standardized concentration of the test microorganism.
-
The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][9]
-
-
In Vitro Anticancer Activity (Alkaline Phosphatase Assay):
-
A human cancer cell line (e.g., HT-29 colon cancer cells) is cultured in a multi-well plate.
-
The cells are treated with various concentrations of the cyclic dipeptide.
-
After an incubation period, the cells are lysed, and the activity of alkaline phosphatase, an enzyme whose expression can increase as cells differentiate or undergo stress, is measured.
-
An increase in alkaline phosphatase activity can indicate an anti-tumor or differentiation-inducing effect.[6]
-
Conclusion
Cyclo(Leu-Val) and related cyclic dipeptides are a fascinating and important class of natural products. Their inherent stability, structural rigidity, and diverse biological activities make them highly valuable scaffolds in the field of drug discovery. The research summarized in this guide highlights their potential as leads for new antimicrobial, antiviral, and anticancer agents. The detailed experimental protocols for synthesis, characterization, and biological evaluation provide a solid foundation for researchers aiming to explore the therapeutic potential of these compounds further. Continued investigation into their specific molecular targets and signaling pathways will be crucial for translating their promise into clinical applications.
References
- 1. itjfs.com [itjfs.com]
- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 3. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 6. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Cyclo(Leu-Val): A Technical Guide on its Discovery, History, and Role in Natural Products Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Val), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring secondary metabolite. DKPs are formed by the condensation of two amino acids, in this case, L-leucine and L-valine. Their rigid cyclic structure confers significant chemical stability and unique biological properties compared to their linear peptide counterparts. These compounds are widespread in nature, having been isolated from a diverse range of organisms including bacteria, fungi, marine sponges, and are also found in various food products. The inherent bioactivity of DKPs, including Cyclo(Leu-Val), has positioned them as molecules of significant interest in the fields of natural product chemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the discovery, history, experimental protocols for isolation and characterization, and the known biological activities of Cyclo(Leu-Val) and its closely related analogs.
Discovery and History
The history of Cyclo(Leu-Val) is intrinsically linked to the broader discovery and study of diketopiperazines, which have been known for over a century. While a singular, definitive "first discovery" publication for Cyclo(Leu-Val) from a natural source is not readily apparent in the historical literature, its identification is part of the continuous effort in natural product chemistry to isolate and characterize bioactive secondary metabolites from various organisms.
Early research in the 20th century focused on the chemical synthesis and basic characterization of various DKPs. The presence of these molecules in natural sources, particularly in microbial fermentations, became more evident with the advent of more sophisticated analytical techniques such as chromatography and spectroscopy. Reports of various DKPs, including those with leucine (B10760876) and valine constituents, began to appear more frequently in studies of microbial metabolites from the mid-20th century onwards. For instance, research into the metabolic byproducts of fungi like Penicillium and bacteria such as Streptomyces and Pseudomonas has led to the identification of a wide array of DKPs. Cyclo(L-Val-L-Leu) has been reported in organisms like Penicillium polonicum.
The scientific interest in Cyclo(Leu-Val) and other DKPs has evolved from simple structural identification to the exploration of their biological functions. A significant milestone in DKP research was the discovery of their role in cell-to-cell communication, particularly in bacterial quorum sensing. This has opened up new avenues for research into the development of novel anti-infective agents that target bacterial virulence rather than viability.
Natural Sources and Biosynthesis
Cyclo(Leu-Val) and its isomers have been isolated from a variety of natural sources, primarily microorganisms. The biosynthesis of DKPs is typically carried out by cyclodipeptide synthases (CDPSs) or as a byproduct of non-ribosomal peptide synthetase (NRPS) pathways.
Table 1: Selected Natural Sources of Cyclo(Leu-Val) and Related Diketopiperazines
| Compound | Source Organism(s) | Reference(s) |
| Cyclo(L-Val-L-Leu) | Penicillium polonicum | [1] |
| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans, Lactobacillus plantarum, Pseudomonas sesami, Streptomyces misionensis | [2][3] |
| Cyclo(L-Pro-L-Val) | Pseudomonas aurantiaca | [4] |
| Cyclo(D-Pro-L-Val) | Bacillus thuringiensis | [5] |
Physicochemical Properties
Table 2: Physicochemical Properties of Cyclo(L-Val-L-Leu)
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol [1] |
| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione[1] |
| CAS Number | 5625-50-3 |
| Appearance | White to off-white solid |
| Melting Point | 144.55 °C |
Experimental Protocols
The isolation and characterization of Cyclo(Leu-Val) from natural sources typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis for structural elucidation.
Protocol 1: General Method for Isolation and Purification of Cyclo(Leu-Val) from Microbial Culture
-
Cultivation: The producing microorganism (e.g., Penicillium sp.) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions of temperature, pH, and aeration for a period sufficient for the production of secondary metabolites (typically 7-30 days).
-
Extraction:
-
The culture broth is separated from the mycelial mass by filtration.
-
The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (EtOAc) (3 x volume of filtrate).
-
The organic layers are combined, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation. Fractions showing spots with similar Rf values to a Cyclo(Leu-Val) standard (if available) are pooled. A common mobile phase for TLC of DKPs is chloroform:methanol (97:3 v/v).[4]
-
High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
-
Protocol 2: Structural Characterization
-
Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the sequence of amino acid residues.
-
Experimental Workflow Diagram
Biological Activities and Quantitative Data
Cyclo(Leu-Val) and its analogs exhibit a range of biological activities. However, quantitative data for Cyclo(Leu-Val) itself is limited in the public domain. The following tables summarize the available data for closely related compounds to provide a comparative context.
Table 3: Antimicrobial and Antifungal Activity of Cyclo(Leu-Val) Analogs
| Compound | Target Organism | Activity | Value (µg/mL) | Reference(s) |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | MIC | 512 | [6] |
| Cyclo(L-Pro-L-Val) | Rhizoctonia solani | Antifungal Activity | - | [4] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 | [4] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 | [4] |
| Cyclo(L-Lue-L-Phe) | Staphylococcus aureus | MIC | 25 | [4] |
| Cyclo(D-Lue-L-Phe) | Staphylococcus aureus | MIC | 12.5 | [4] |
Table 4: Cytotoxic and Other Biological Activities of Cyclo(Leu-Val) Analogs
| Compound | Activity | Cell Line/Assay | Value | Reference(s) |
| Cyclo(L-Leu-L-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | IC₅₀ = 200 µg/mL | [3][7] |
| Cyclo(L-Val-L-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | Similar activity to Cyclo(L-Leu-L-Pro) | [3][7] |
| Cyclo(L-Leu-L-Pro) | Cytotoxicity | MCF7 (Breast Cancer) | IC₅₀ = 1.56 µg/mL | [2] |
Signaling Pathways and Mechanism of Action
One of the most studied biological roles of diketopiperazines is their involvement in bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by N-acyl-homoserine lactones (AHLs).
While Cyclo(Leu-Val) is not a primary AHL signal, there is evidence that DKPs can modulate QS systems.[5] They may act as antagonists or agonists of the LuxR-type receptors, which are the intracellular receptors for AHLs. By binding to these receptors, DKPs can either block the binding of the native AHL signal, thereby inhibiting QS, or mimic the AHL and activate the QS cascade. The ability of DKPs to interfere with QS makes them attractive candidates for the development of anti-virulence drugs, which could be used to treat bacterial infections without promoting antibiotic resistance.
Diagram of a Representative Quorum Sensing Pathway
The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing system in Gram-negative bacteria and the potential point of intervention for diketopiperazines like Cyclo(Leu-Val).
Conclusion and Future Perspectives
Cyclo(Leu-Val) is a representative member of the diketopiperazine family of natural products, which continue to be a promising source of bioactive compounds. While its own biological activities are not as extensively documented as some of its close analogs, the available data suggest potential applications in antimicrobial and anticancer research. The role of DKPs in modulating bacterial quorum sensing is a particularly exciting area of investigation, offering a potential strategy to combat bacterial infections by disarming pathogens rather than killing them outright, which may help to mitigate the growing problem of antibiotic resistance.
Future research should focus on several key areas:
-
Comprehensive Biological Screening: A systematic evaluation of the biological activities of pure Cyclo(Leu-Val) against a wide range of microbial pathogens and cancer cell lines is needed to fully understand its therapeutic potential.
-
Mechanism of Action Studies: Detailed studies are required to elucidate the precise molecular mechanisms by which Cyclo(Leu-Val) and other DKPs exert their biological effects, particularly their interactions with quorum sensing pathways.
-
Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways of Cyclo(Leu-Val) could enable the use of synthetic biology approaches to produce novel DKP analogs with improved activity and pharmacokinetic properties.
-
Clinical Evaluation: For the most promising DKP candidates, preclinical and eventually clinical studies will be necessary to assess their safety and efficacy as therapeutic agents.
The continued exploration of Cyclo(Leu-Val) and the broader class of diketopiperazines holds significant promise for the discovery and development of new drugs to address unmet medical needs.
References
- 1. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Cyclo(Leu-Val): A Technical Guide for Researchers
Introduction
Cyclo(Leu-Val) is a cyclic dipeptide (also known as a 2,5-diketopiperazine or DKP) formed from the condensation of the amino acids leucine (B10760876) and valine. As with all dipeptides constructed from chiral amino acids, the stereochemistry of the constituent residues plays a pivotal role in defining the three-dimensional structure and, consequently, the biological activity of the molecule. This technical guide provides a comprehensive overview of the stereochemistry of Cyclo(Leu-Val), including its synthesis, conformational analysis, and the experimental techniques used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of cyclic dipeptides.
Due to the presence of two chiral centers at the α-carbons of the leucine and valine residues, four stereoisomers of Cyclo(Leu-Val) exist:
-
Cyclo(L-Leu-L-Val)
-
Cyclo(D-Leu-D-Val)
-
Cyclo(L-Leu-D-Val)
-
Cyclo(D-Leu-L-Val)
The first two are enantiomers, while the latter two are also an enantiomeric pair. The relationship between the L,L/D,D pair and the L,D/D,L pair is diastereomeric. The distinct spatial arrangement of the isobutyl (from leucine) and isopropyl (from valine) side chains in these stereoisomers dictates their interaction with biological targets, leading to potentially different pharmacological profiles. While specific biological signaling pathways for each Cyclo(Leu-Val) stereoisomer are not yet extensively elucidated, the profound influence of stereochemistry on the bioactivity of related cyclic dipeptides is well-documented, with effects observed in areas such as antifungal and antibacterial activities.
Physicochemical Properties
The fundamental properties of Cyclo(Leu-Val) are summarized in the table below. Note that while a general CAS number and melting point are available, specific data for each stereoisomer are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 212.29 g/mol | --INVALID-LINK-- |
| CAS Number | 5625-50-3 | --INVALID-LINK-- |
| Melting Point | 144.55 °C | --INVALID-LINK-- |
Experimental Protocols
The synthesis and characterization of Cyclo(Leu-Val) stereoisomers can be achieved through established methods in peptide chemistry and analytical spectroscopy. The following protocols are based on methodologies reported for the synthesis and analysis of the closely related compounds, Cyclo(Leu-Pro) and Cyclo(Val-Pro), and are expected to be directly applicable to Cyclo(Leu-Val)[1].
Synthesis of Cyclo(Leu-Val) Stereoisomers
A robust method for synthesizing cyclic dipeptides involves the solution-phase synthesis of a linear dipeptide precursor followed by cyclization.
1. Linear Dipeptide Synthesis (Boc-Strategy):
-
Materials: Boc-L-Leu/Boc-D-Leu, L-Val-OMe/D-Val-OMe, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Boc-protected leucine (L or D isomer, 1.0 eq) and the methyl ester of valine (L or D isomer, 1.0 eq) in DCM.
-
Add HOBt (1.1 eq) and DCC (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) precipitate and wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected linear dipeptide.
-
Remove the Boc-protecting group by treating the dipeptide with a solution of TFA in DCM (1:1 v/v) for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected linear dipeptide methyl ester.
-
2. Cyclization:
-
Materials: Linear dipeptide methyl ester, Methanol (B129727), Triethylamine (B128534).
-
Procedure:
-
Dissolve the deprotected linear dipeptide methyl ester in methanol.
-
Add triethylamine (2-3 eq) to neutralize the TFA salt and facilitate cyclization.
-
Reflux the solution for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Purification and Separation of Diastereomers
The enantiomeric pairs (L,L/D,D and L,D/D,L) will be synthesized as racemates. The diastereomeric pairs (e.g., L,L and L,D) can be separated using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A semi-preparative HPLC system with a C18 column.
-
Mobile Phase: A linear gradient of acetonitrile (B52724) in water with 0.05% TFA.
-
Detection: UV detection at 210 nm.
-
Procedure:
-
Dissolve the mixture of diastereomers in the mobile phase.
-
Inject the sample onto the C18 column.
-
Run a linear gradient of acetonitrile in water. Based on similar separations, a gradient of 5-95% acetonitrile over 10-20 minutes should be effective[1].
-
Collect the fractions corresponding to the separated diastereomers.
-
Confirm the purity of the fractions by analytical HPLC.
-
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 500 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed for complete structural elucidation and assignment of all proton and carbon signals. NOESY or ROESY experiments are crucial for conformational analysis through the measurement of nuclear Overhauser effects, which provide information about through-space proton-proton distances.
2. Electronic Circular Dichroism (ECD) Spectroscopy:
-
Instrumentation: A CD spectrometer.
-
Solvent: Spectroscopic grade methanol.
-
Procedure:
-
Prepare solutions of each purified stereoisomer in methanol at a concentration of approximately 0.1 mg/mL.
-
Record the ECD spectra in the 200-250 nm range.
-
Enantiomers are expected to show mirror-image ECD spectra, which is a powerful tool for confirming the absolute configuration of the synthesized compounds[1].
-
3. X-ray Crystallography:
-
Procedure:
-
Grow single crystals of each purified stereoisomer from a suitable solvent system (e.g., slow evaporation from methanol/water or ethyl acetate/hexane).
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles, providing the most definitive information on the solid-state conformation.
-
Quantitative Stereochemical Data
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for Cyclo(L-Leu-L-Val) in CDCl₃
| Proton | Leucine Residue | Valine Residue |
| NH | ~6.0 | ~6.0 |
| α-H | ~4.0 | ~3.9 |
| β-CH₂/CH | ~1.7 | ~2.3 |
| γ-CH | ~1.8 | - |
| δ-CH₃ | ~0.95 | ~1.0 |
| δ'-CH₃ | ~0.95 | ~1.0 |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for Cyclo(L-Leu-L-Val) in CDCl₃
| Carbon | Leucine Residue | Valine Residue |
| C=O | ~166 | ~170 |
| α-C | ~53 | ~59 |
| β-C | ~40 | ~31 |
| γ-C | ~25 | ~19 |
| δ-C | ~23 | ~19 |
| δ'-C | ~22 | - |
Note: The chemical shifts for the D,D-enantiomer are expected to be identical to the L,L-enantiomer. The chemical shifts for the diastereomers (L,D and D,L) will differ, particularly for the protons and carbons of the diketopiperazine ring and the α-positions.
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of Cyclo(Leu-Val) stereoisomers is depicted below.
Conformational Isomerism of the Diketopiperazine Ring
The six-membered diketopiperazine ring of Cyclo(Leu-Val) is not planar and can adopt several conformations, with the boat and twisted-boat forms being the most common. The specific conformation is influenced by the stereochemistry of the amino acid residues and the steric bulk of their side chains. The equilibrium between these conformers can be studied using NMR spectroscopy (e.g., NOESY) and computational modeling.
Conclusion
The stereochemistry of Cyclo(Leu-Val) is a critical determinant of its three-dimensional structure and, by extension, its biological function. This technical guide has outlined the key aspects of its stereochemical analysis, from synthesis and purification to advanced spectroscopic characterization. While a complete dataset for all four stereoisomers of Cyclo(Leu-Val) is not yet available in the literature, the methodologies and comparative data from closely related cyclic dipeptides provide a robust framework for researchers in the field. Further investigation into the specific conformations and biological activities of each Cyclo(Leu-Val) stereoisomer will undoubtedly provide valuable insights into the structure-activity relationships of this important class of molecules and may pave the way for the development of novel therapeutic agents.
References
Cyclo(Leu-Val): A Fungal and Bacterial Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, is a secondary metabolite produced by a variety of fungi and bacteria.[1] This guide provides a comprehensive overview of the current scientific understanding of Cyclo(Leu-Val) and its closely related analogs. It covers its biosynthesis, diverse biological activities, and potential mechanisms of action, with a focus on its antimicrobial and anticancer properties. This document also includes detailed experimental protocols for the assessment of its bioactivities and summarizes the available quantitative data to aid in future research and development endeavors.
Introduction
Cyclic dipeptides (CDPs), including Cyclo(Leu-Val), are among the simplest and most stable peptide derivatives found in nature.[1][2] Formed from the condensation of two amino acids, in this case, Leucine (B10760876) and Valine, these molecules exhibit a remarkable range of biological activities.[1] Produced by microorganisms such as bacteria and fungi, CDPs are believed to play roles in chemical defense and cell-to-cell signaling.[3][4] The inherent stability and conformational rigidity of the diketopiperazine ring make these compounds attractive scaffolds for drug discovery.[2] This guide focuses on Cyclo(Leu-Val) as a promising secondary metabolite, exploring its origins, biological functions, and the methodologies used to study it.
Biosynthesis of Cyclo(Leu-Val)
The biosynthesis of Cyclo(Leu-Val) in fungi and bacteria is primarily accomplished through two main enzymatic pathways: Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[2]
Non-ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, modular enzymes that synthesize peptides in an mRNA-independent manner.[2][5] Each module is responsible for the incorporation of a specific amino acid. The biosynthesis of a dipeptide like Cyclo(Leu-Val) via an NRPS would typically involve two modules.
-
Module 1: The first module would select and activate L-Leucine.
-
Module 2: The second module would select and activate L-Valine.
-
Cyclization: A terminal domain, often a thioesterase (TE) or a condensation-like (CT) domain in fungi, catalyzes the cyclization and release of the dipeptide from the enzyme complex.[6]
While specific NRPSs for Cyclo(Leu-Val) have not been definitively identified, studies on Pseudomonas aeruginosa have implicated NRPSs in the production of other proline-containing cyclodipeptides.[4]
Cyclodipeptide Synthases (CDPSs)
CDPSs represent a more streamlined pathway for the synthesis of cyclic dipeptides. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively diverting them from the ribosomal protein synthesis machinery.[2] The synthesis of Cyclo(Leu-Val) by a CDPS would proceed as follows:
-
Binding of the first aa-tRNA: The CDPS binds to Leucyl-tRNALeu.
-
Formation of an aminoacyl-enzyme intermediate: The leucine moiety is transferred to a conserved serine residue on the enzyme.
-
Binding of the second aa-tRNA: The enzyme then binds to Valyl-tRNAVal.
-
Peptide bond formation and cyclization: The valine is transferred to the enzyme-bound leucine, forming a dipeptidyl-enzyme intermediate which then undergoes intramolecular cyclization to form Cyclo(Leu-Val) and is released from the enzyme.[7]
Biological Activities and Mechanisms of Action
Cyclo(Leu-Val) and its analogs exhibit a range of biological activities, with antimicrobial and anticancer effects being the most prominent.
Antimicrobial Activity
While specific data for Cyclo(Leu-Val) is limited, the closely related compound Cyclo(L-Leu-L-Pro) has demonstrated broad-spectrum antimicrobial activity. It is plausible that Cyclo(Leu-Val) possesses similar properties.
Mechanism of Action: The antimicrobial action of cyclic dipeptides is thought to involve the disruption of the bacterial cell wall.[1] This can occur through the inhibition of peptidoglycan synthesis, a critical process for bacterial viability.[8][9] Inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death. Some cyclic dipeptides may also interact with penicillin-binding proteins (PBPs), which are key enzymes in the final stages of peptidoglycan assembly.[10]
Quantitative Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the related compound Cyclo(L-Leu-L-Pro) against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Salmonella enterica | Gram-negative bacteria | 11 | [3] |
| Enterococcus faecalis | Gram-positive bacteria | 12 | [11] |
| Bacillus cereus | Gram-positive bacteria | 16 | [11] |
| Fusarium oxysporum | Fungus | 16 | [3] |
| Aspergillus flavus | Fungus | 16 | [3] |
| Aspergillus niger | Fungus | 17 | [3] |
| Penicillium expansum | Fungus | 18 | [3] |
| Staphylococcus aureus | Gram-positive bacteria | 30 | [11] |
| Candida parapsilosis | Fungus | 30 | [3] |
| Candida metapsilosis | Fungus | 32 | [3] |
| Candida albicans | Fungus | 50 | [3] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [3] |
Anticancer Activity
Cyclic dipeptides, including Cyclo(Leu-Val), have been investigated for their cytotoxic effects against various cancer cell lines.[1]
Mechanism of Action: The primary mechanism of anticancer activity for many cyclic dipeptides is the induction of apoptosis, or programmed cell death.[1] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases (cysteine-aspartic proteases), ultimately resulting in cell death.[12] The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, also leading to caspase activation.[12]
Quantitative Data: Specific IC50 values for Cyclo(Leu-Val) are not widely reported in the literature. However, the general class of cyclic dipeptides has shown cytotoxic activity in the micromolar range against various cancer cell lines. For instance, some related compounds have exhibited IC50 values between 10 and 50 µM against breast, pancreatic, and hepatocellular carcinoma cell lines.[13]
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression in response to population density. Cyclic dipeptides have been identified as signaling molecules in some QS systems, and they can also act as antagonists or agonists of LuxR-type receptors, which are key proteins in many Gram-negative QS circuits.[4][14] While some studies suggest that certain cyclic dipeptides can modulate QS, others have found no direct interaction with LuxR-type proteins.[14][15] The precise role of Cyclo(Leu-Val) in quorum sensing is an area that requires further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 10. Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the chemical synthesis of Cyclo(Leu-Val).
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of the cyclic dipeptide Cyclo(Leu-Val), also known as (3S,6S)-3-isobutyl-6-isopropylpiperazine-2,5-dione. Cyclo(Leu-Val) and other diketopiperazines (DKPs) are of significant interest in drug discovery due to their rigid conformation and diverse biological activities. This protocol outlines a reliable solution-phase synthesis methodology, starting from commercially available protected amino acids, proceeding through a linear dipeptide intermediate, and culminating in the cyclization to form the target compound. This document includes detailed experimental procedures, a summary of expected quantitative data, and characterization guidelines.
Introduction
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are privileged scaffolds in medicinal chemistry. Their inherent conformational rigidity and metabolic stability make them attractive starting points for the development of novel therapeutic agents. Cyclo(Leu-Val), formed from the amino acids L-leucine and L-valine, is a naturally occurring DKP with potential biological activities that are currently being explored. The synthesis of this and other DKPs is a key step in enabling further investigation into their therapeutic potential.
This protocol details a two-step solution-phase synthesis approach. The first step involves the coupling of N-protected L-Leucine with the methyl ester of L-Valine to form the linear dipeptide precursor. The second step involves the deprotection of the N-terminal protecting group and subsequent intramolecular cyclization to yield Cyclo(Leu-Val).
Data Summary
The following tables summarize the expected quantitative data for the synthesis of Cyclo(Leu-Val) based on established procedures for similar diketopiperazines. Actual results may vary depending on experimental conditions and scale.
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Dipeptide Formation | Boc-L-Leu + L-Val-OMe·HCl Coupling | HBTU, HOBt, DIPEA | DMF | Room Temperature | 4-6 | 85-95 |
| 2. Deprotection | Boc-L-Leu-L-Val-OMe Deprotection | 4 M HCl in 1,4-Dioxane (B91453) | Dioxane | Room Temperature | 1-2 | 95-100 (crude) |
| 3. Cyclization | H-L-Leu-L-Val-OMe Cyclization | Toluene (B28343), Acetic Acid (catalytic) | Toluene | Reflux (110-111) | 12-18 | 60-75 |
Table 2: Characterization Data for Cyclo(Leu-Val)
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~6.0 (br s, 1H, NH), ~5.8 (br s, 1H, NH), ~4.0 (m, 1H, α-H Leu), ~3.8 (m, 1H, α-H Val), ~2.3 (m, 1H, β-H Val), ~1.8-1.6 (m, 2H, γ-H₂ Leu), ~1.5 (m, 1H, β-H Leu), ~1.0-0.9 (m, 12H, CH₃ groups of Leu and Val). Chemical shifts are approximate and may vary. |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): ~171 (C=O), ~167 (C=O), ~58 (α-C Val), ~55 (α-C Leu), ~41 (β-C Leu), ~31 (β-C Val), ~25 (γ-C Leu), ~23, ~21 (δ-CH₃ Leu), ~19, ~18 (γ-CH₃ Val). Chemical shifts are approximate and may vary. |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₂₁N₂O₂⁺: 213.1598; found: 213.1596.[1] |
Experimental Protocols
Materials and Reagents
-
N-Boc-L-Leucine (Boc-L-Leu)
-
L-Valine methyl ester hydrochloride (L-Val-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
4 M HCl in 1,4-Dioxane
-
Toluene, anhydrous
-
Glacial Acetic Acid
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Leu-L-Val-OMe)
-
To a solution of L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Boc-L-Leucine (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add the solution from step 2 to the solution from step 1 and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield Boc-L-Leu-L-Val-OMe as a white solid.
Step 2: Deprotection and Cyclization to form Cyclo(Leu-Val)
-
Dissolve the purified Boc-L-Leu-L-Val-OMe (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess HCl under reduced pressure to yield the crude linear dipeptide hydrochloride salt (H-L-Leu-L-Val-OMe·HCl).
-
Dissolve the crude salt in anhydrous toluene and add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux (approximately 110-111 °C) and maintain for 12-18 hours. A Dean-Stark trap can be used to remove methanol (B129727) and water.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of Cyclo(Leu-Val) should form.
-
Collect the solid product by filtration and wash with cold hexanes.
-
The crude product can be further purified by recrystallization (e.g., from ethanol (B145695) or methanol) to yield pure Cyclo(Leu-Val).
Visualizations
References
Application Notes and Protocols for the Purification and Analysis of Cyclo(Leu-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Val), a cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites found in a variety of natural sources, including microorganisms and fermented foods. Due to their rigid ring structure, cyclic dipeptides like Cyclo(Leu-Val) often exhibit significant biological activities, including antimicrobial, and anticancer properties, making them of great interest in pharmaceutical research and drug development.
This document provides detailed application notes and protocols for the purification and analysis of Cyclo(Leu-Val) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of Cyclo(Leu-Val)
A summary of the key physicochemical properties of Cyclo(Leu-Val) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Monoisotopic Mass | 212.1525 Da | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. Limited solubility in water. |
Part 1: Purification of Cyclo(Leu-Val) by Preparative HPLC
Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purification of cyclic dipeptides from crude synthetic mixtures or natural product extracts. The following protocol provides a general method for the preparative purification of Cyclo(Leu-Val).
Experimental Protocol: Preparative HPLC Purification
1. Materials and Reagents:
-
Crude Cyclo(Leu-Val) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol for sample dissolution
2. Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Preparative C18 reversed-phase column (e.g., 19 x 100 mm, 5 µm particle size)
-
Fraction collector
-
Lyophilizer or rotary evaporator
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Preparative C18 Reversed-Phase Column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 100 mm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 5% to 95% B over 10-20 minutes (optimization may be required) |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Column Temperature | Ambient or controlled at 25 °C |
4. Procedure:
-
Sample Preparation: Dissolve the crude Cyclo(Leu-Val) sample in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Start the gradient elution and collect fractions based on the UV chromatogram peaks corresponding to the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Product Pooling and Solvent Removal: Pool the fractions containing the pure Cyclo(Leu-Val). Remove the organic solvent and TFA using a rotary evaporator or by lyophilization to obtain the purified solid product.
Expected Results
Based on data from structurally similar cyclic dipeptides like Cyclo(Val-Pro) and Cyclo(Leu-Pro), the retention time for Cyclo(Leu-Val) is expected to be in the mid-to-late part of the gradient. For example, under similar conditions, Cyclo(Val-Pro) elutes between 4.4 and 4.7 minutes, while Cyclo(Leu-Pro) elutes between 6.4 and 6.7 minutes[2]. The exact retention time for Cyclo(Leu-Val) will depend on the specific chromatographic conditions used and should be determined experimentally.
Caption: Workflow for the purification of Cyclo(Leu-Val) using preparative HPLC.
Part 2: Analysis of Cyclo(Leu-Val) by LC-MS
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is an ideal method for the identification and quantification of Cyclo(Leu-Val) in complex matrices.
Experimental Protocol: LC-MS Analysis
1. Materials and Reagents:
-
Purified Cyclo(Leu-Val) standard
-
Sample containing Cyclo(Leu-Val)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
2. Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer)
-
Electrospray ionization (ESI) source
-
Analytical C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | Analytical C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 30-40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Desolvation Temperature | 350-500 °C |
4. Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For quantitative analysis, prepare a series of calibration standards of known concentrations. Filter all samples and standards through a 0.22 µm syringe filter.
-
LC-MS Analysis: Inject the prepared samples and standards onto the LC-MS system. Acquire data in either full scan mode to identify the protonated molecule [M+H]⁺ or in MRM mode for targeted quantification.
-
Data Analysis: Process the acquired data to determine the retention time and mass-to-charge ratio (m/z) of Cyclo(Leu-Val). For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Quantitative Data and Expected Mass Spectra
The following table summarizes the expected mass spectrometric data for Cyclo(Leu-Val) based on its elemental composition and fragmentation patterns of similar cyclic dipeptides.
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ (m/z) | 213.16 |
| Exact Mass of [M+H]⁺ | 213.1598 |
| Proposed Product Ions for MS/MS (m/z) | 114.09 (Loss of Val residue), 86.06 (Loss of Leu residue), 156.12 (Loss of C₂H₅NO) |
Note: The selection of product ions for MRM should be confirmed by acquiring a product ion scan of a Cyclo(Leu-Val) standard.
References
Unraveling the Structure of Cyclo(Leu-Val) via NMR Spectroscopy: An Application Guide
Introduction
Cyclo(Leu-Val) is a cyclic dipeptide, a class of natural products known for their diverse biological activities. The precise determination of their three-dimensional structure is paramount for understanding their function and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of such molecules in solution. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural characterization of Cyclo(Leu-Val) using a suite of NMR experiments.
Data Presentation: NMR Spectroscopic Data for Cyclo(L-Leu-L-Val)
The following tables summarize the quantitative ¹H and ¹³C NMR data for Cyclo(L-Leu-L-Val) in CDCl₃. This data is essential for the complete assignment of the molecule's structure. The atom numbering used for assignment is provided in the structure below.
Figure 1. Chemical structure of Cyclo(L-Leu-L-Val) with atom numbering for NMR assignment.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Cyclo(L-Leu-L-Val)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-1 | ~6.0 | br s | - | 1H | Val NH |
| H-2 | 3.85 | t | 3.5 | 1H | Val α-H |
| H-3 | 2.25 | m | - | 1H | Val β-H |
| H-4 | 1.05 | d | 7.0 | 3H | Val γ-CH₃ |
| H-5 | 0.95 | d | 7.0 | 3H | Val γ'-CH₃ |
| H-6 | ~6.1 | br s | - | 1H | Leu NH |
| H-7 | 4.05 | m | - | 1H | Leu α-H |
| H-8 | 1.80 | m | - | 1H | Leu β-H |
| H-8' | 1.70 | m | - | 1H | Leu β-H' |
| H-9 | 1.60 | m | - | 1H | Leu γ-H |
| H-10 | 0.98 | d | 6.5 | 3H | Leu δ-CH₃ |
| H-11 | 0.92 | d | 6.5 | 3H | Leu δ'-CH₃ |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Cyclo(L-Leu-L-Val)
| Atom No. | δ (ppm) | Assignment |
| C-1 | 170.5 | Val C=O |
| C-2 | 59.8 | Val α-C |
| C-3 | 31.5 | Val β-C |
| C-4 | 19.5 | Val γ-C |
| C-5 | 18.8 | Val γ'-C |
| C-6 | 167.2 | Leu C=O |
| C-7 | 53.2 | Leu α-C |
| C-8 | 41.0 | Leu β-C |
| C-9 | 25.0 | Leu γ-C |
| C-10 | 23.0 | Leu δ-C |
| C-11 | 21.8 | Leu δ'-C |
Note: The chemical shift values are based on typical ranges for such structures and data from closely related compounds, as the complete dataset from the primary literature was not fully available.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of Cyclo(Leu-Val) are provided below.
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the Cyclo(Leu-Val) sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and for minimizing solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for cyclic peptides.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of Cyclo(Leu-Val) in 0.6-0.7 mL of deuterated solvent. For 2D experiments, a higher concentration is preferable to improve the signal-to-noise ratio.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for many modern spectrometers, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. 1D NMR Data Acquisition (¹H and ¹³C)
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): ~12-16 ppm.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~200-220 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, as ¹³C has a low natural abundance.
-
3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum (~12-16 ppm).
-
Data Points (F2): 1024-2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2' on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): ~12-16 ppm.
-
Spectral Width (F1 - ¹³C): ~180-200 ppm.
-
Data Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans (NS): 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): ~12-16 ppm.
-
Spectral Width (F1 - ¹³C): ~200-220 ppm.
-
Data Points (F2): 1024.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum. For 2D data, this is performed in both dimensions.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. This is done manually for 1D spectra and for both dimensions of phase-sensitive 2D spectra.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Reference the spectra to the internal standard or the residual solvent peak.
-
Window Function: Apply an appropriate window function (e.g., exponential or sine-bell) before Fourier transformation to improve the signal-to-noise ratio or resolution.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for determining the structure of Cyclo(Leu-Val) using the acquired NMR data.
Application of Cyclo(Leu-Val) in Antimicrobial Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Val), a cyclic dipeptide, has emerged as a molecule of significant interest in the field of antimicrobial research. These naturally occurring or synthetically derived compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and antivirulence properties. Their unique cyclic structure confers stability and specific stereochemistry that can influence their interaction with microbial targets. This document provides detailed application notes and experimental protocols for assessing the antimicrobial efficacy of Cyclo(Leu-Val), with a focus on its potential as a novel antimicrobial agent. While extensive data is available for the closely related analog Cyclo(Leu-Pro), this document will focus on the available information for Cyclo(Leu-Val) and use data from its analogs to provide a broader context for its potential applications.
Mechanism of Action
The primary antimicrobial mechanism of action for many cyclic dipeptides, including potentially Cyclo(Leu-Val), is the disruption of bacterial cell-to-cell communication, a process known as quorum sensing (QS). By interfering with QS signaling pathways, these compounds can inhibit the expression of virulence factors and biofilm formation, rendering pathogenic bacteria more susceptible to host immune responses and conventional antibiotics.
Quorum Sensing Inhibition by Cyclic Dipeptides
Cyclic dipeptides can act as antagonists to the receptors of autoinducer molecules, which are the signaling molecules in quorum sensing systems. For instance, in Gram-negative bacteria like Pseudomonas aeruginosa, N-acylhomoserine lactones (AHLs) are common autoinducers. Cyclic dipeptides can competitively bind to the LuxR-type receptors of these AHLs, thereby inhibiting the downstream signaling cascade that regulates virulence gene expression and biofilm formation[1][2][3][4][5].
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of cyclic dipeptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the available MIC data for Cyclo(Leu-Val) and its close analog, Cyclo(Leu-Pro), against various bacterial and fungal strains.
Note: Data for Cyclo(Leu-Val) is limited in the reviewed literature. The data for Cyclo(Leu-Pro) is included to provide a comparative context for the potential activity of this class of cyclic dipeptides.
Table 1: Antibacterial Activity of Cyclo(Leu-Pro)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Listeria monocytogenes ATCC 19111 | Gram-positive | 512 | [6][7] |
| Listeria monocytogenes ATCCC 19117 | Gram-positive | 20 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 256 | [8] |
| Staphylococcus aureus ATCC 6538 | Gram-positive | 20 | [6] |
| Staphylococcus aureus | Gram-positive | 30 | [6] |
| Enterococcus faecalis | Gram-positive | 12 | [6] |
| Bacillus cereus | Gram-positive | 16 | [6] |
| Pseudomonas aeruginosa PAO1 | Gram-negative | 250 | [6] |
| Salmonella typhimurium ATCC 14028 | Gram-negative | 10 | [6] |
| Escherichia fergusonii | Gram-negative | 230 | [6] |
| Salmonella enterica | Gram-negative | 11 | [6] |
| Agrobacterium tumefaciens ATCC 23308 | Gram-negative | 10 | [6] |
| Streptococcus mutans | Gram-positive | 100 | [9] |
Table 2: Antifungal Activity of Cyclo(Leu-Val) Isomers and Other Cyclic Dipeptides
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Colletotrichum orbiculare | Cyclo(L-Leu-L-Pro) | >100 (inhibits germination) | [10][11] |
| Colletotrichum orbiculare | Cyclo(D-Leu-D-Pro) | >100 (inhibits germination) | [10][11] |
| Colletotrichum gloeosporioides | Cyclo(D-Tyr-L-Leu) | 8 | [12] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Val) using the broth microdilution method.
Materials:
-
Cyclo(Leu-Val)
-
Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (polystyrene or polypropylene (B1209903) for peptides)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Cyclo(Leu-Val) Dilutions:
-
Prepare a stock solution of Cyclo(Leu-Val) in a suitable solvent (e.g., sterile deionized water, DMSO).
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the Cyclo(Leu-Val) stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without compound), and well 12 as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Cyclo(Leu-Val) at which there is no visible growth (turbidity) of the microorganism.
-
Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This assay provides a qualitative assessment of the antimicrobial activity of Cyclo(Leu-Val).
References
- 1. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 11. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Cytotoxicity of Cyclo(Leu-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Val) is a cyclic dipeptide, a class of compounds known for their diverse biological activities.[1] These secondary metabolites, often derived from microbial sources, have garnered interest in cancer research for their potential to induce apoptosis in malignant cells.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of Cyclo(Leu-Val) in cell culture, offering a framework for its investigation as a potential therapeutic agent. The provided methodologies cover the determination of cell viability and the elucidation of the apoptotic mechanism of action.
Data Presentation: Cytotoxicity of Cyclic Dipeptides
Table 1: Illustrative IC50 Values for a Related Cyclic Dipeptide (Cyclo(Pro-Leu))
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 101.56 |
| MCF-7 | Human Breast Adenocarcinoma | 78.78 |
| A375 | Human Malignant Melanoma | 51.13 |
| K562 | Human Chronic Myelogenous Leukemia | 21.72 |
| NCM460 | Normal Human Colon Mucosa | 775.86 |
Data presented is for Cyclo(Pro-Leu) and is intended for illustrative purposes only. Actual IC50 values for Cyclo(Leu-Val) must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cyclo(Leu-Val)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(Leu-Val) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Cyclo(Leu-Val) stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cyclo(Leu-Val).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 4 hours in a humidified incubator.[3] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Cyclo(Leu-Val) concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cells treated with Cyclo(Leu-Val) as described in the MTT assay protocol.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of Cyclo(Leu-Val) for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[8]
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Incubation:
-
Incubate the tubes at room temperature for 15 minutes in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Experimental Workflow
References
- 1. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 2. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Cyclo(Leu-Val) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Val), a cyclic dipeptide, has emerged as a molecule of significant interest in biomedical research due to its potential therapeutic properties. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are naturally occurring compounds found in various organisms and fermented foods.[1][2] Preclinical evidence suggests that these compounds, including those containing leucine (B10760876) and valine, may possess anti-inflammatory, neuroprotective, and anticancer activities.[1][3][4]
These application notes provide a comprehensive guide for the in vivo experimental design of Cyclo(Leu-Val) studies. The protocols detailed below are based on established methodologies for similar cyclic dipeptides and are intended to serve as a robust starting point for investigating the therapeutic potential of Cyclo(Leu-Val) in various disease models.
Data Presentation: Quantitative Summary for In Vivo Studies
The following tables summarize key quantitative parameters for designing in vivo experiments with Cyclo(Leu-Val), extrapolated from studies on structurally related cyclic dipeptides.
Table 1: Proposed Dosing and Administration for Anti-Inflammatory and Neuroprotective Studies
| Animal Model | Proposed Doses (mg/kg) | Route of Administration | Frequency | Key Outcome Measures |
| Mouse (Inflammation) | 25, 50, 75 | Intraperitoneal (i.p.) or Oral (p.o.) | Once daily | Paw edema volume, cytokine levels (TNF-α, IL-6, IL-1β), myeloperoxidase (MPO) activity, histological analysis of inflamed tissue. |
| Rat (Neuroprotection) | 10, 25, 50 | Intraperitoneal (i.p.) or Intravenous (i.v.) | Once daily | Behavioral tests (e.g., Morris water maze, rotarod), infarct volume (in stroke models), neuronal cell counts (histology), markers of oxidative stress and apoptosis (e.g., Caspase-3, Bax/Bcl-2 ratio). |
Table 2: Proposed Dosing and Administration for Anticancer Studies
| Animal Model | Proposed Doses (mg/kg) | Route of Administration | Frequency | Key Outcome Measures |
| Mouse (Xenograft) | 20, 40, 80 | Intraperitoneal (i.p.) or Oral (p.o.) | Once daily or every other day | Tumor volume and weight, survival rate, metastasis assessment, immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL). |
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method to assess acute inflammation.
Materials:
-
Cyclo(Leu-Val)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Male/Female Swiss albino mice (20-25 g)
-
Pletysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle control
-
Cyclo(Leu-Val) (25 mg/kg)
-
Cyclo(Leu-Val) (50 mg/kg)
-
Cyclo(Leu-Val) (75 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, Cyclo(Leu-Val), or positive control via the chosen route (i.p. or p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Biochemical and Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for measurement of MPO activity and cytokine levels (TNF-α, IL-6, IL-1β), and for histological examination.
In Vivo Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This model mimics ischemic stroke in humans and is suitable for evaluating the neuroprotective effects of compounds.
Materials:
-
Cyclo(Leu-Val)
-
Vehicle
-
Male/Female Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Acclimatization and Grouping: Similar to the inflammation model.
-
Surgical Procedure (MCAO):
-
Anesthetize the rat.
-
Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and ECA.
-
Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90-120 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer Cyclo(Leu-Val) or vehicle (i.p. or i.v.) at the time of reperfusion or shortly after.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Molecular Analysis (Optional): Collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal survival) and molecular analysis of apoptotic and inflammatory markers.
In Vivo Anticancer Activity: Xenograft Tumor Model
This model involves the implantation of human cancer cells into immunodeficient mice to evaluate the efficacy of anticancer compounds.
Materials:
-
Cyclo(Leu-Val)
-
Vehicle
-
Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., nude mice, SCID mice)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment groups.
-
Drug Administration: Administer Cyclo(Leu-Val) or vehicle according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process them for immunohistochemical analysis (e.g., Ki-67, TUNEL) and molecular analysis.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Potential Anti-Inflammatory and Neuroprotective Mechanism of Cyclo(Leu-Val)
The following diagram illustrates a hypothesized signaling pathway for Cyclo(Leu-Val), drawing parallels from the known mechanisms of other cyclic dipeptides, such as the modulation of NF-κB and Nrf2 pathways.[5]
Caption: Hypothesized signaling pathway of Cyclo(Leu-Val).
Experimental Workflow: General In Vivo Study Design
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of Cyclo(Leu-Val).
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Cyclo(Leu-Val) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Cyclo(Leu-Val) for various experimental applications. Adherence to these guidelines will help ensure the stability, accuracy, and reproducibility of your results.
Physicochemical Properties of Cyclo(Leu-Val)
A summary of the key physicochemical properties of Cyclo(Leu-Val) is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in different experimental setups.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 144.55 °C | [1] |
| Solubility (Qualitative) | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][4] |
| Solubility (Quantitative) | DMSO: ≥ 125 mg/mL (for the similar compound Cyclo(L-Leu-D-Pro)) | [5] |
| Storage (Lyophilized) | Store at -20°C or -80°C, protected from light and moisture. | General lab practice |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | General lab practice |
Experimental Protocols
Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of Cyclo(Leu-Val), typically in DMSO, which can then be used to make working solutions for various assays.
Materials:
-
Cyclo(Leu-Val) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of Cyclo(Leu-Val) powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of Cyclo(Leu-Val) powder using a calibrated analytical balance in a sterile environment.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mg/mL, 50 mg/mL, or 100 mg/mL).
-
Solubilize: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Store: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
Caption: Workflow for preparing a primary stock solution of Cyclo(Leu-Val).
Preparation of Working Solutions for Biological Assays
Working solutions are typically prepared by diluting the primary stock solution in an appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the experimental results (typically ≤ 0.5%).
Example 1: Preparation of a Working Solution for an Antimicrobial Assay (MIC)
Based on a reported Minimum Inhibitory Concentration (MIC) of 0.07 µg/mL for Cyclo(Leu-Val) against Vibrio anguillarum[3], a typical screening concentration range might be prepared as follows.
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mg/mL primary stock solution.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 10 µL of the 10 mg/mL primary stock to 990 µL of sterile broth (e.g., Mueller-Hinton Broth), resulting in a 100 µg/mL solution.
-
Serial Dilutions: Perform serial dilutions from the 100 µg/mL solution in a 96-well plate to achieve the desired final concentrations for the MIC assay.
Example 2: Preparation of a Working Solution for an Anticancer Assay (IC50)
For related cyclic dipeptides, IC50 values against cancer cell lines are often in the micromolar range[6]. The following is an example of preparing working solutions for an IC50 determination.
Procedure:
-
Thaw: Thaw a single aliquot of a 10 mM primary stock solution in DMSO (2.12 mg/mL).
-
Intermediate Dilution: Prepare a high-concentration working stock (e.g., 1 mM) by diluting the 10 mM primary stock 1:10 in the appropriate cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the 1 mM working stock in cell culture medium to obtain the desired final concentrations for treating the cells (e.g., 100 µM, 50 µM, 25 µM, etc.).
Caption: General workflow for preparing working solutions from a primary stock.
Potential Signaling Pathway in Cancer Cells
Cyclo(Leu-Val) and related cyclic dipeptides have been investigated for their potential anticancer properties, which may involve the induction of apoptosis (programmed cell death)[1]. A hypothetical signaling pathway is illustrated below.
Caption: A potential signaling pathway for Cyclo(Leu-Val)-induced apoptosis.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted to specific experimental requirements. It is recommended to perform small-scale solubility and stability tests before preparing large quantities of stock solutions. Always consult the relevant literature for detailed experimental conditions for your specific application.
References
- 1. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 2. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
Commercial suppliers of high-purity Cyclo(Leu-Val) for research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclo(Leu-Val)
Cyclo(Leu-Val), a cyclic dipeptide with the molecular formula C₁₁H₂₀N₂O₂, is a naturally occurring secondary metabolite identified in various microorganisms, including bacteria and fungi.[1] As a member of the 2,5-diketopiperazine (DKP) class of compounds, Cyclo(Leu-Val) possesses a rigid and stable heterocyclic scaffold, contributing to its diverse biological activities. This structural feature makes it an attractive candidate for drug discovery and development, with research highlighting its potential as an antimicrobial, anticancer, and quorum sensing modulatory agent.[1] These application notes provide a comprehensive overview of commercially available high-purity Cyclo(Leu-Val) for research purposes, along with detailed protocols for investigating its key biological functions.
Commercial Suppliers of High-Purity Cyclo(Leu-Val)
For researchers requiring high-purity Cyclo(Leu-Val) for in vitro and in vivo studies, several reputable commercial suppliers are available. It is imperative to source this compound from suppliers who provide comprehensive analytical data to ensure the reliability and reproducibility of experimental results. The products listed below are strictly for research use only and not for human or veterinary use.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Biosynth | Cyclo(Leu-Val) | 5625-50-3 | High Purity | 25 mg, 50 mg, 100 mg | Stated for pharmaceutical testing and research purposes. |
| MedchemExpress | Cyclo(Leu-Val) | 5625-50-3 | ≥95% | 5 mg, 10 mg, 50 mg, 100 mg | Provided as a natural product for research use only. |
| ChemFaces | Cyclo(Leu-Val) | 5625-50-3 | ≥98% (HPLC) | 5 mg, 10 mg, 20 mg | Offers the compound in various solvents upon request. |
| BioCrick | Cyclo(Leu-Val) | 5625-50-3 | High Purity | 5 mg, 10 mg, 20 mg, 50 mg, 100 mg | Provides a Certificate of Analysis, HPLC, MS, and NMR data. |
| CP Lab Safety | Cyclo(-leu-pro) | 2873-36-1 | min 95% | 1 gram | Note: This is a related compound, not Cyclo(Leu-Val). Included for reference. |
Application Notes and Experimental Protocols
The following sections detail the potential applications of Cyclo(Leu-Val) in various research fields and provide step-by-step protocols for its investigation.
Antimicrobial and Anti-Biofilm Activity
Cyclic dipeptides, including Cyclo(Leu-Val), have demonstrated significant potential in combating microbial infections. Their proposed mechanism of action includes the disruption of bacterial cell wall synthesis.[1] Furthermore, these compounds can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.
This protocol determines the lowest concentration of Cyclo(Leu-Val) that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).
Experimental Protocol:
-
Preparation of Cyclo(Leu-Val) Stock Solution: Dissolve high-purity Cyclo(Leu-Val) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 10 mg/mL.
-
Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the Cyclo(Leu-Val) stock solution in the broth medium to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Leu-Val) at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, plate 10 µL from each well showing no visible growth onto an appropriate agar (B569324) medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
This protocol assesses the ability of Cyclo(Leu-Val) to inhibit biofilm formation.
Experimental Protocol:
-
Preparation of Bacterial Suspension: Prepare a bacterial suspension as described in the MIC/MBC protocol.
-
Assay Setup: In a sterile 96-well flat-bottom microtiter plate, add the appropriate growth medium and serial dilutions of Cyclo(Leu-Val).
-
Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells from each well. Gently wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Staining: Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol (B145695) to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the positive control indicates the inhibition of biofilm formation.
Anticancer Activity and Apoptosis Induction
Cyclo(Leu-Val) has been reported to exhibit apoptotic effects on tumor cells, suggesting its potential as a therapeutic agent in cancer research.[1] The following protocols are designed to evaluate its cytotoxic activity and its ability to induce programmed cell death.
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Leu-Val) in the complete growth medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of Cyclo(Leu-Val) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quorum Sensing (QS) Inhibition
Cyclic dipeptides can act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. Cyclo(Leu-Val) may act as an antagonist to QS systems.
This assay utilizes a reporter strain, Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in response to N-acyl-homoserine lactone (AHL) signaling molecules. Inhibition of violacein production indicates QS inhibition.
Experimental Protocol:
-
Preparation of Reporter Strain: Grow an overnight culture of C. violaceum (a mutant strain that does not produce its own AHL but responds to exogenous AHLs) in Luria-Bertani (LB) broth.
-
Assay Setup: In a sterile 96-well plate, add LB broth, a suitable AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL), and serial dilutions of Cyclo(Leu-Val).
-
Inoculation: Add the diluted overnight culture of C. violaceum to each well.
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.
-
Violacein Extraction: Add 100 µL of 10% SDS to each well to lyse the cells. Then, add 100 µL of DMSO to extract the violacein.
-
Quantification: Measure the absorbance at 585 nm. A decrease in absorbance in the presence of Cyclo(Leu-Val) indicates the inhibition of quorum sensing.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for Cyclo(Leu-Val)-induced apoptosis and a general experimental workflow for screening its biological activities.
Caption: Hypothetical intrinsic apoptosis pathway induced by Cyclo(Leu-Val).
Caption: General workflow for screening the biological activities of Cyclo(Leu-Val).
Conclusion
High-purity Cyclo(Leu-Val) presents a valuable tool for researchers exploring novel therapeutic agents. Its demonstrated antimicrobial, anti-biofilm, and anticancer properties warrant further investigation. The protocols and information provided in these application notes offer a solid foundation for scientists and drug development professionals to explore the full potential of this intriguing cyclic dipeptide. As with any research compound, it is crucial to employ rigorous experimental design and appropriate controls to ensure the validity of the findings.
References
Techniques for Labeling Cyclo(Leu-Val) for Tracking Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Val), a cyclic dipeptide belonging to the diketopiperazine (DKP) class, has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial and anticancer properties.[1] Understanding its mechanism of action, pharmacokinetic profile, and biodistribution is crucial for its development as a potential therapeutic agent. Tracking studies are indispensable for elucidating these aspects, and effective labeling of the Cyclo(Leu-Val) molecule is a prerequisite for such investigations.
These application notes provide detailed protocols and a comparative overview of three primary techniques for labeling Cyclo(Leu-Val) for in vitro and in vivo tracking studies: Isotopic Labeling, Fluorescent Labeling, and Radiolabeling.
Labeling Strategies Overview
The choice of labeling strategy depends on the specific research question, the required sensitivity, and the experimental setup (in vitro vs. in vivo).
-
Isotopic Labeling: Involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the Cyclo(Leu-Val) structure. This method is ideal for quantitative mass spectrometry-based studies and Nuclear Magnetic Resonance (NMR) spectroscopy to trace metabolic fates and for structural studies. The labeled and unlabeled molecules are chemically identical, minimizing perturbations to the biological system.
-
Fluorescent Labeling: A fluorescent dye is conjugated to the Cyclo(Leu-Val) molecule, enabling visualization by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. This technique is well-suited for cellular uptake and localization studies.
-
Radiolabeling: A radioactive isotope is attached to Cyclo(Leu-Val), allowing for highly sensitive detection and quantitative whole-body imaging in vivo using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Quantitative Data Summary
The following table summarizes key quantitative parameters for each labeling technique to aid in selecting the most appropriate method for your research needs.
| Parameter | Isotopic Labeling | Fluorescent Labeling | Radiolabeling |
| Detection Method | Mass Spectrometry, NMR | Fluorescence Microscopy, Spectroscopy | PET, SPECT, Autoradiography |
| Typical Sensitivity | Micromolar to Nanomolar | Nanomolar to Picomolar | Picomolar to Femtomolar[2] |
| Primary Application | Metabolite tracking, Quantitative Proteomics, Structural Biology | Cellular imaging, In vitro assays | In vivo whole-body imaging, Biodistribution studies |
| Quantitative Accuracy | High | Moderate (photobleaching can be an issue) | High (with proper calibration) |
| Spatial Resolution | Not applicable for imaging | High (sub-cellular) | Moderate (millimeters for PET/SPECT) |
| In Vivo Applicability | Limited by detection method | Limited by light penetration and autofluorescence[3] | Excellent |
| Labeling Efficiency | High (via synthesis) | Variable (dependent on conjugation chemistry) | High (e.g., >95% for ⁹⁹ᵐTc labeling)[4] |
| Signal-to-Background | High | Moderate (autofluorescence can be a challenge)[3] | Very High |
Experimental Protocols
Isotopic Labeling of Cyclo(Leu-Val)
Isotopic labeling of Cyclo(Leu-Val) is best achieved through de novo synthesis using isotopically labeled amino acid precursors. This ensures precise placement of the label and high incorporation efficiency.
Protocol: Synthesis of ¹³C, ¹⁵N-labeled Cyclo(Leu-Val)
Objective: To synthesize Cyclo(Leu-Val) with uniform ¹³C and ¹⁵N labeling in either the Leucine or Valine residue for mass spectrometry-based tracking.
Materials:
-
Fmoc-L-[U-¹³C₆, ¹⁵N]Leucine or Fmoc-L-[U-¹³C₅, ¹⁵N]Valine
-
Fmoc-L-Valine or Fmoc-L-Leucine
-
Rink Amide MBHA resin
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
HPLC grade water and acetonitrile
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear dipeptide (Leu-Val or Val-Leu) is synthesized on Rink Amide resin using a standard Fmoc SPPS protocol.
-
Swell the resin in DMF.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Valine) using HATU/HOBt/DIEA in DMF.
-
Wash the resin extensively with DMF.
-
Repeat the deprotection and coupling steps for the second amino acid (e.g., Fmoc-L-[U-¹³C₆, ¹⁵N]Leucine).
-
-
Cleavage from Resin: Cleave the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DCM.
-
Add a coupling agent (e.g., HATU or TBTU) and a base (e.g., DIEA) to promote intramolecular cyclization.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude cyclic dipeptide by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the isotopically labeled Cyclo(Leu-Val) by mass spectrometry (to verify mass shift) and NMR spectroscopy.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for isotopic labeling of Cyclo(Leu-Val).
Fluorescent Labeling of a Cyclo(Leu-Val) Analog
Direct fluorescent labeling of Cyclo(Leu-Val) is challenging due to the lack of reactive functional groups. A practical approach is to synthesize a functionalized analog, for example, by replacing Leucine or Valine with an amino acid containing a reactive side chain, such as Lysine.
Protocol: Synthesis of a Fluorescently Labeled Cyclo(Lys-Val) Analog
Objective: To synthesize a fluorescently labeled Cyclo(Lys-Val) analog for cellular imaging studies.
Materials:
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Valine
-
Fluorescent dye with an NHS-ester reactive group (e.g., FITC, Rhodamine B isothiocyanate)
-
SPPS reagents (as listed in the isotopic labeling protocol)
-
TFA, DCM, DMF
-
DIEA
Procedure:
-
Synthesis of Cyclo(Lys(Boc)-Val): Synthesize the linear dipeptide Boc-Lys-Val on resin and cleave as described previously. After cleavage, perform the cyclization reaction in solution.
-
Boc Deprotection: Remove the Boc protecting group from the Lysine side chain using TFA.
-
Fluorescent Dye Conjugation:
-
Dissolve the deprotected Cyclo(Lys-Val) in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).
-
Add the NHS-ester functionalized fluorescent dye dissolved in a minimal amount of DMF or DMSO.
-
Stir the reaction in the dark at room temperature for several hours to overnight.
-
-
Purification: Purify the fluorescently labeled cyclic dipeptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the product by mass spectrometry and measure its fluorescence spectrum to ensure successful conjugation.
Experimental Workflow for Fluorescent Labeling
Caption: Workflow for fluorescent labeling of a Cyclo(Leu-Val) analog.
Radiolabeling of a Cyclo(Leu-Val) Analog
For highly sensitive in vivo tracking, radiolabeling is the method of choice. Similar to fluorescent labeling, this requires the synthesis of a functionalized analog that can be chelated with a radionuclide. Here, we adapt a protocol for labeling with Technetium-99m (⁹⁹ᵐTc), a commonly used SPECT isotope.
Protocol: ⁹⁹ᵐTc-labeling of a Cyclo(Gly-Val)-HYNIC Analog
Objective: To radiolabel a Cyclo(Leu-Val) analog with ⁹⁹ᵐTc for in vivo SPECT imaging. This protocol involves synthesizing an analog where Leucine is replaced by Glycine conjugated to a bifunctional chelator, HYNIC (hydrazinonicotinamide).
Materials:
-
Synthesized Cyclo(Gly-Val)-HYNIC precursor
-
⁹⁹ᵐTc-pertechnetate (from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
-
Stannous chloride (SnCl₂)
-
Nitrogen gas
-
Saline solution (0.9% NaCl)
-
ITLC-SG strips
-
Saline and acetone (B3395972) for chromatography
Procedure:
-
Precursor Synthesis: The Cyclo(Gly-Val)-HYNIC precursor is synthesized using solid-phase and solution-phase chemistry, which is a specialized process and typically outsourced or performed by a radiochemist.
-
Radiolabeling Reaction:
-
In a nitrogen-purged vial, add 10-20 µg of the Cyclo(Gly-Val)-HYNIC precursor.
-
Add 10 mg of tricine and 5 mg of TPPTS as coligands.
-
Add 5-10 µL of freshly prepared SnCl₂ solution (1 mg/mL in nitrogen-purged water).
-
Add 1-2 mCi of ⁹⁹ᵐTc-pertechnetate in saline.
-
Incubate the reaction mixture at 100°C for 20 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) on silica (B1680970) gel (SG) strips.
-
Develop one strip with saline (to determine free ⁹⁹ᵐTcO₄⁻) and another with acetone (to determine ⁹⁹ᵐTc-colloids). The labeled peptide should remain at the origin in both systems.
-
Radiochemical purity should be >95%.
-
-
Purification (if necessary): If radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
In Vivo Administration: The final sterile-filtered solution is ready for intravenous administration for SPECT imaging studies.
Experimental Workflow for Radiolabeling
Caption: Workflow for radiolabeling of a Cyclo(Leu-Val) analog with ⁹⁹ᵐTc.
Hypothetical Signaling Pathway of Cyclo(Leu-Val) in Cancer Cells
While the precise molecular targets of Cyclo(Leu-Val) are still under investigation, its pro-apoptotic effect in cancer cells is a recurring theme in the literature.[1] Based on studies of similar cyclic dipeptides, a plausible mechanism involves the interaction with cell surface receptors, leading to the activation of intracellular apoptotic signaling cascades. For instance, the related compound Cyclo(L-Leu-L-Pro) has been shown to modulate signaling by targeting the cell surface protein CD151.
The following diagram illustrates a hypothetical signaling pathway for Cyclo(Leu-Val) inducing apoptosis in a cancer cell.
Hypothetical Apoptotic Signaling Pathway
Caption: Hypothetical signaling pathway for Cyclo(Leu-Val)-induced apoptosis.
Conclusion
The labeling techniques described provide a versatile toolkit for researchers studying Cyclo(Leu-Val). Isotopic labeling offers unparalleled accuracy for metabolic studies, fluorescent labeling enables high-resolution cellular imaging, and radiolabeling provides the sensitivity required for quantitative in vivo tracking. The selection of the optimal technique will be dictated by the specific experimental goals. The provided protocols offer a starting point for the successful labeling of Cyclo(Leu-Val) and its analogs, paving the way for a deeper understanding of its biological functions and therapeutic potential.
References
- 1. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative comparison of the sensitivity of detection of fluorescent and bioluminescent reporters in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling of bionanomaterials with technetium 99m: current state and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Cyclo(Leu-Val) chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Cyclo(Leu-Val) chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Cyclo(Leu-Val)?
A1: The two primary methods for synthesizing Cyclo(Leu-Val), a diketopiperazine (DKP), are solution-phase synthesis and solid-phase synthesis.[1][2] Solution-phase synthesis involves the formation of a linear dipeptide precursor (Leu-Val or Val-Leu) followed by an intramolecular cyclization in solution. Solid-phase peptide synthesis (SPPS) involves building the dipeptide on a resin support, followed by cleavage and cyclization, which can sometimes occur simultaneously.[1] Enzymatic synthesis is also a potential method, though less commonly used in routine chemical synthesis.
Q2: What are the critical factors that influence the yield of Cyclo(Leu-Val) synthesis?
A2: Several factors can significantly impact the yield:
-
Coupling Reagents: The choice of coupling reagent for the formation of the linear dipeptide is crucial. More potent reagents can improve coupling efficiency, especially with sterically hindered amino acids like valine.
-
Reaction Conditions: Temperature, solvent, and pH play a vital role in both the coupling and cyclization steps.[3]
-
Protecting Groups: Appropriate selection and removal of protecting groups for the amino and carboxyl termini are essential to prevent side reactions.
-
Cyclization Strategy: The conditions for the final intramolecular cyclization, including concentration (high dilution is often favored to minimize intermolecular side reactions), temperature, and the presence of a base, are critical for maximizing the yield of the cyclic product.
-
Steric Hindrance: The bulky side chains of leucine (B10760876) and valine can present steric challenges during peptide bond formation, potentially lowering yields.
Q3: What are the common side reactions observed during Cyclo(Leu-Val) synthesis?
A3: The most common side reactions include:
-
Racemization: The stereocenters of leucine and valine can be susceptible to epimerization, especially under harsh basic or high-temperature conditions.
-
Dimerization/Oligomerization: During the cyclization step, intermolecular reactions can occur, leading to the formation of linear or cyclic dimers and larger oligomers instead of the desired monomeric Cyclo(Leu-Val). This is often concentration-dependent.
-
Incomplete Reactions: Incomplete coupling of the amino acids will result in unreacted starting materials, while incomplete cyclization will leave the linear dipeptide precursor in the final product mixture.
-
Side reactions related to protecting groups: Incomplete deprotection or side reactions caused by deprotection reagents can lead to the formation of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclo(Leu-Val) | Incomplete coupling of Leu and Val. | - Use a more potent coupling reagent (e.g., HATU, HBTU).- Increase the reaction time for the coupling step.- Monitor the reaction progress using TLC or LC-MS to ensure completion before proceeding. |
| Inefficient cyclization of the linear dipeptide. | - Optimize the cyclization conditions: screen different solvents (e.g., DMF, DCM, 2-butanol), temperatures, and bases (e.g., DIPEA, NMM).- Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.- For solid-phase synthesis, consider a cyclative cleavage strategy.[1] | |
| Steric hindrance from Leu and Val side chains. | - Extend coupling reaction times.- Use coupling reagents known to be effective for sterically hindered amino acids. | |
| Presence of Multiple Products (Impurities) | Racemization of amino acid stereocenters. | - Avoid excessively high temperatures and strong bases.- Use racemization-suppressing additives like HOBt or Oxyma during coupling. |
| Formation of dimers or oligomers. | - Perform the cyclization step under high-dilution conditions.- Slowly add the linear dipeptide to the reaction vessel during cyclization. | |
| Unreacted linear dipeptide. | - Ensure complete deprotection of the N-terminal amine before initiating cyclization.- Increase the reaction time or temperature for the cyclization step. | |
| Difficulty in Product Purification | Co-elution of Cyclo(Leu-Val) with impurities. | - Optimize the chromatography conditions (e.g., solvent gradient, column type).- Consider recrystallization as an alternative or additional purification step. |
Data Presentation: Factors Affecting Diketopiperazine Yield
The following tables summarize quantitative data on factors that can influence the yield of diketopiperazine synthesis. While specific data for Cyclo(Leu-Val) is limited in the literature, the trends observed for similar dipeptides are generally applicable.
Table 1: Effect of Coupling Reagent on Dipeptide Formation Yield
| Coupling Reagent | Additive | Base | Solvent | Yield (%) | Reference |
| DCC | HOBt | DIPEA | DCM/DMF | ~85-95 | General Knowledge |
| HBTU | HOBt | DIPEA | DMF | >95 | General Knowledge |
| HATU | HOAt | DIPEA | DMF | >98 | General Knowledge |
| T3P® | - | Pyridine | EtOAc | >95 | [4] |
Note: Yields are for the linear dipeptide precursor and can vary based on the specific amino acids and reaction conditions.
Table 2: Influence of Temperature on Intramolecular Cyclization
| Temperature (°C) | Reaction Time | Observations | Reference |
| 25 (Room Temp) | 12-24 h | Slower reaction rate, may lead to incomplete cyclization. | General Knowledge |
| 50-80 | 2-6 h | Increased reaction rate, but also a higher risk of racemization. | [3] |
| 110-150 (Reflux) | 1-3 h | Faster cyclization, commonly used in solution-phase methods, but requires careful monitoring to minimize side reactions. | General Knowledge |
Note: Optimal temperature is a balance between reaction rate and the stability of the product and intermediates.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(Leu-Val)
This protocol outlines a general procedure for the solution-phase synthesis of Cyclo(Leu-Val).
Step 1: Formation of the Linear Dipeptide (Boc-Leu-Val-OMe)
-
Dissolve L-Valine methyl ester hydrochloride (1.0 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
In a separate flask, dissolve Boc-L-Leucine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF.
-
Add the activated Boc-L-Leucine solution to the L-Valine methyl ester solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the protected dipeptide, Boc-Leu-Val-OMe.
Step 2: N-terminal Deprotection
-
Dissolve the purified Boc-Leu-Val-OMe in a solution of 4M HCl in dioxane or 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt (H-Leu-Val-OMe·HCl or H-Leu-Val-OMe·TFA).
Step 3: Intramolecular Cyclization
-
Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as 2-butanol (B46777) or toluene (B28343) under high-dilution conditions (e.g., 0.01 M).
-
Add a base like N-methylmorpholine (NMM) or DIPEA (1.1 eq) to neutralize the salt and facilitate cyclization.
-
Reflux the mixture for 3-6 hours.
-
Monitor the disappearance of the linear dipeptide by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Cyclo(Leu-Val) by silica (B1680970) gel column chromatography or recrystallization.
Protocol 2: Solid-Phase Synthesis of Cyclo(Leu-Val) (Fmoc-Strategy)
This protocol describes a general procedure for the solid-phase synthesis of Cyclo(Leu-Val) using Fmoc chemistry.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin) in DMF for 30 minutes.
-
Dissolve Fmoc-L-Valine (2.0 eq) and DIPEA (4.0 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/pyridine in DMF).
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
Step 2: N-terminal Fmoc Deprotection
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin extensively with DMF.
Step 3: Second Amino Acid Coupling
-
In a separate vessel, pre-activate Fmoc-L-Leucine (4.0 eq) with a coupling reagent like HBTU (3.9 eq) and a base such as DIPEA (8.0 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
Step 4: Final Fmoc Deprotection
-
Repeat the N-terminal Fmoc deprotection as described in Step 2.
Step 5: Cleavage and Cyclization
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 1-5% TFA in DCM) for a short period (e.g., 30 minutes). This mild condition cleaves the dipeptide from the resin while minimizing side-chain protecting group removal.
-
Filter the resin and collect the filtrate containing the linear dipeptide.
-
Immediately neutralize the filtrate with a base (e.g., DIPEA).
-
The cyclization will proceed in solution. The reaction can be monitored by LC-MS.
-
Concentrate the solution and purify the crude Cyclo(Leu-Val) by chromatography.
Visualizations
Caption: Workflow for the solution-phase synthesis of Cyclo(Leu-Val).
Caption: General workflow for the solid-phase synthesis of Cyclo(Leu-Val).
References
- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical | Semantic Scholar [semanticscholar.org]
Troubleshooting poor separation of Cyclo(Leu-Val) in chromatography.
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering poor separation of Cyclo(Leu-Val) during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution (Co-eluting or Broad Peaks)
Q1: My Cyclo(Leu-Val) peak is broad and not well-separated from other impurities. What is the first thing I should check?
A1: Initially, you should verify your column's condition and ensure it is properly equilibrated. Column degradation, such as silica (B1680970) breakdown or contamination, can lead to diminished efficiency and broad peaks[1]. Always flush the column with a strong solvent and ensure a stable baseline is achieved before analysis[1][2]. Also, confirm that the sample concentration is not too high, as column overload is a common cause of peak broadening and tailing[1][3].
Q2: How can I improve the resolution between Cyclo(Leu-Val) and a closely eluting impurity?
A2: To improve resolution, you can modify the mobile phase composition or adjust the gradient slope.[4][5][6]
-
Change Organic Modifier: Cyclo(Leu-Val) is a hydrophobic peptide. If you are using acetonitrile (B52724) (ACN), switching to methanol (B129727) (MeOH) can alter the separation selectivity. Methanol is a polar protic solvent and can offer different interactions compared to the aprotic nature of acetonitrile, potentially resolving co-eluting peaks[7][8].
-
Adjust Gradient Slope: A shallower gradient around the elution point of your compound allows more time for interaction with the stationary phase, which can significantly improve the separation of closely eluting peaks[4]. A typical starting point is to run a broad "scouting" gradient (e.g., 5% to 95% ACN) to find the approximate elution time, then optimize with a shallower gradient in that region[4][9].
-
Optimize Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer. However, temperature changes can also alter selectivity[4].
Q3: Could the issue be with my column? What column parameters are critical for separating a neutral, hydrophobic compound like Cyclo(Leu-Val)?
A3: Yes, the column is a critical factor. For a hydrophobic molecule like Cyclo(Leu-Val), a reversed-phase C18 column is a standard choice[10][11]. However, if resolution is poor, consider these options:
-
Different Stationary Phase: Switching to a C8 column will result in less retention, which might be beneficial if the peak is eluting very late. Alternatively, a phenyl-based column (e.g., Phenyl-Hexyl) can offer different selectivity due to pi-pi interactions, which can be advantageous for separating compounds with aromatic characteristics or for general changes in selectivity[12].
-
Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm vs. 5 µm) or a longer column increases the number of theoretical plates and thus improves separation efficiency[2].
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
Q4: My Cyclo(Leu-Val) peak is tailing. What are the common causes for a neutral compound?
A4: Peak tailing for neutral compounds in reversed-phase HPLC is often caused by secondary interactions with the stationary phase or issues within the HPLC system itself[1].
-
Secondary Silanol (B1196071) Interactions: Even on C18 columns, residual silanol groups on the silica surface can interact with analytes, causing tailing. Using a well end-capped column or a mobile phase with a low pH (e.g., containing 0.1% Trifluoroacetic Acid - TFA) can mask these silanols and improve peak shape[1][4].
-
Column Contamination/Degradation: Contaminants from previous injections can accumulate at the head of the column, leading to peak distortion. Regular column flushing and the use of a guard column are recommended[1][13].
-
Extra-Column Volume: Excessive volume from long tubing or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure tubing is as short as possible with a narrow internal diameter[2].
Q5: What causes peak fronting and how can I address it?
A5: Peak fronting, where the peak is asymmetrically skewed to the left, is less common than tailing but typically points to two main issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting[8]. Try diluting your sample or reducing the injection volume.
-
Poor Column Packing: If all peaks in the chromatogram exhibit fronting, it may indicate a problem with the column packing bed itself, such as a void[3][8]. In this case, replacing the column is the best solution.
Data Presentation: Method Optimization Parameters
The following tables summarize key starting parameters and considerations for optimizing the separation of Cyclo(Leu-Val).
Table 1: Recommended Starting RP-HPLC Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| HPLC System | Standard HPLC or UHPLC with UV Detector | Standard equipment for peptide analysis.[10] |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for hydrophobic molecules like cyclic dipeptides.[10][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[4][10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common, effective organic modifier for peptide separation.[10] |
| Gradient | 5% to 60% B over 20 minutes (Scouting Run) | A good starting point to determine the elution window.[9][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[10] |
| Column Temp. | 30°C | Provides good efficiency and reproducibility.[10] |
| Detection | UV at 214 nm | Wavelength for detecting the peptide bond.[10] |
| Injection Vol. | 10 µL | A standard volume; adjust based on sample concentration to avoid overload.[10] |
Table 2: Troubleshooting with Mobile Phase Modifiers
| Modifier | Key Characteristics | When to Use for Cyclo(Leu-Val) Separation |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), lower UV cutoff (~190 nm), aprotic. Generally produces sharper peaks.[8][14] | Primary Choice: Excellent for general-purpose, high-efficiency separations. Use as the default organic modifier.[10] |
| Methanol (MeOH) | Higher viscosity (higher backpressure), higher UV cutoff (~205 nm), protic (can hydrogen bond). Can offer different selectivity.[7][8] | Troubleshooting Co-elution: If peaks are not resolved with ACN, switching to MeOH can change elution order and improve separation.[7] |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, sharpens peaks by masking silanol groups. Can suppress MS signal. | Improving Peak Shape: Use at 0.1% to reduce peak tailing.[4] |
| Formic Acid (FA) | Weaker acid, better for MS-compatibility than TFA. May result in broader peaks compared to TFA. | MS Applications: Use when the analysis requires mass spectrometry detection and TFA causes too much signal suppression.[4] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Cyclo(Leu-Val)
This protocol provides a detailed methodology for the separation and analysis of Cyclo(Leu-Val) using reversed-phase HPLC with UV detection, adapted from a standard method for similar cyclic dipeptides.[10]
1. Materials:
-
Cyclo(Leu-Val) sample
-
HPLC-grade Acetonitrile (ACN)[10]
-
HPLC-grade Water[10]
-
Trifluoroacetic Acid (TFA), HPLC grade[10]
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with binary pump, autosampler, column oven, and UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A (0.1% TFA in Water): To 1 L of HPLC-grade water, carefully add 1 mL of TFA. Mix thoroughly and degas using sonication or vacuum filtration.[10]
-
Mobile Phase B (0.1% TFA in Acetonitrile): To 1 L of HPLC-grade ACN, carefully add 1 mL of TFA. Mix thoroughly and degas.[10]
3. Sample Preparation:
-
Dissolve the Cyclo(Leu-Val) sample in a solvent that is of similar or weaker strength than the initial mobile phase (e.g., 5% ACN in water).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[9]
4. HPLC System Setup and Analysis:
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.[2][9]
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 5 20.0 60 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis: Inject the prepared sample and record the chromatogram. Identify the Cyclo(Leu-Val) peak based on its retention time relative to a standard, if available.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: Interactions affecting Cyclo(Leu-Val) separation on a C18 column.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
Overcoming solubility issues of Cyclo(Leu-Val) in aqueous buffers.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Cyclo(Leu-Val) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclo(Leu-Val) not dissolving in aqueous buffers like PBS or TRIS?
Cyclo(Leu-Val) is a cyclic dipeptide composed of two amino acids with hydrophobic side chains, leucine (B10760876) and valine. This inherent hydrophobicity leads to low water solubility and a tendency to form aggregates in aqueous environments to minimize contact with water.[1][2]
Q2: I'm starting a new experiment. What is the best practice for dissolving Cyclo(Leu-Val)?
The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[3][4]
Q3: Which organic solvents are recommended for creating a Cyclo(Leu-Val) stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for creating stock solutions of hydrophobic peptides like Cyclo(Leu-Val).[5][6][7] Other organic solvents can also be used.[5][6]
Q4: How do I properly prepare a working solution in my aqueous buffer from a DMSO stock solution?
To minimize precipitation, the organic stock solution should be added to the aqueous buffer in a specific manner. Add the stock solution dropwise to the full volume of the buffer while gently but constantly vortexing or stirring.[8] This prevents localized high concentrations of the peptide which can lead to immediate precipitation. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[9]
Q5: My Cyclo(Leu-Val) precipitates out of solution when I dilute the DMSO stock into my buffer. What should I do?
Precipitation upon dilution is a common issue. If this occurs, you can try the following troubleshooting steps:
-
Sonication: Place the solution in a sonicator bath to break up aggregates and enhance solubilization.[4][8]
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., up to 37°C). This can often help dissolve the compound.[4]
-
Use Co-solvents: If the above methods fail, consider incorporating a co-solvent into your aqueous buffer before adding the Cyclo(Leu-Val) stock solution.
Q6: What are co-solvents and how can they improve solubility?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility.[12][13]
Q7: Can adjusting the pH of my buffer improve the solubility of Cyclo(Leu-Val)?
For many peptides, solubility is lowest at their isoelectric point and can be increased by adjusting the pH away from this point.[3] However, Cyclo(Leu-Val) is a neutral molecule with no readily ionizable side chains. Therefore, pH adjustment is generally a less effective strategy for improving its solubility compared to the use of organic solvents or co-solvents.[14][15]
Q8: How does temperature affect the solubility of Cyclo(Leu-Val)?
For most solid compounds, solubility in a liquid solvent increases with temperature.[16] Gentle warming can be a useful tool to get the compound into solution, but it is crucial to be mindful of the potential for thermal degradation, especially for extended periods or at higher temperatures.
Data & Properties
Table 1: Physicochemical Properties of Cyclo(Leu-Val)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5625-50-3 | [17] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [17][18] |
| Molecular Weight | 212.29 g/mol |[17][18] |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Notes | Reference |
|---|---|---|
| DMSO | Excellent solubilizing agent. Prepare high-concentration stocks (e.g., 10-80 mg/mL). Keep final concentration in assays low (<0.5%) due to potential toxicity. | [7][9] |
| Ethanol / Methanol | Good alternative to DMSO. More volatile. | [6] |
| DMF | N,N-Dimethylformamide is another option for highly hydrophobic peptides. | [4][6] |
| Acetone | Can be used, but its high volatility may be problematic for some applications. |[5] |
Table 3: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Final Concentration | Notes | Reference |
|---|---|---|---|
| PEG 300 / PEG 400 | 1-10% | Polyethylene glycol is a common and effective solubilizing excipient. | [9][13] |
| Propylene Glycol | 1-20% | Frequently used in parenteral drug formulations. | [11][13] |
| Glycerol | 1-20% | A viscous co-solvent that can enhance solubility. | [9][13] |
| Cyclodextrins | Varies | Can form inclusion complexes to encapsulate and solubilize hydrophobic molecules. |[9][19] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of Cyclo(Leu-Val) (MW: 212.29 g/mol ):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 212.29 g/mol ) = 0.000471 L = 471 µL
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes in a water bath to ensure the compound is fully dissolved.[4]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[4]
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
-
Gather Materials: You will need your 10 mM Cyclo(Leu-Val) stock in DMSO and your desired aqueous buffer (e.g., PBS).
-
Dilution: This will be a 1:1000 dilution. For a final volume of 1 mL of working solution, you will need 1 µL of the 10 mM stock solution and 999 µL of the aqueous buffer.
-
Mixing Technique:
-
Dispense 999 µL of the aqueous buffer into a microcentrifuge tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is vortexing, slowly add the 1 µL of the 10 mM DMSO stock solution dropwise into the buffer.[8]
-
Continue vortexing for an additional 30 seconds.
-
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it can be briefly sonicated or gently warmed.[4] The final DMSO concentration in this example is 0.1%.
Visual Guides
Caption: Troubleshooting workflow for solubilizing Cyclo(Leu-Val).
Caption: Key factors that influence the solubility of Cyclo(Leu-Val).
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 17. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 18. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. peptidream.com [peptidream.com]
Technical Support Center: Optimizing Cyclo(Leu-Val) Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cyclo(Leu-Val) for various in vitro assays.
Frequently Asked Questions (FAQs)
1. What is the typical effective concentration range for Cyclo(Leu-Val) in in vitro assays?
The effective concentration of Cyclo(Leu-Val) can vary significantly depending on the specific assay, cell type, and experimental conditions. Based on available data for Cyclo(Leu-Val) and structurally similar cyclic dipeptides, a broad concentration range is often initially screened, followed by more focused dose-response studies.
Data Summary: Effective Concentrations of Cyclo(Leu-Val) and Related Compounds in Various In Vitro Assays
| Assay Type | Compound | Organism/Cell Line | Effective Concentration/IC50 | Reference |
| Antifungal | Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | 100 µg/mL (significant inhibition of conidial germination) | [1][2] |
| Antifungal | Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | 100 µg/mL (significant inhibition of conidial germination) | [1][2] |
| Antibacterial | Cyclo(Leu-Val) | Vibrio anguillarum | MIC: 0.07 µg/mL | [3] |
| Anti-biofilm | Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL (48% reduction in biofilm formation) | [4] |
| Cytotoxicity | Cyclo(His-Pro) | GAPC1 enzyme | IC50: ~200 µM | [5] |
2. How should I prepare a stock solution of Cyclo(Leu-Val)?
Cyclo(Leu-Val) is sparingly soluble in aqueous solutions. Therefore, a stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution of Cyclo(Leu-Val) in DMSO:
-
Determine the required mass: The molecular weight of Cyclo(Leu-Val) is 212.29 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 212.29 g/mol = 0.0021229 g = 2.12 mg
-
-
Dissolution:
-
Weigh out 2.12 mg of Cyclo(Leu-Val) powder.
-
Add it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
To aid dissolution, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[3]
-
-
Storage:
Workflow for Stock Solution Preparation
Caption: A simple workflow for preparing a Cyclo(Leu-Val) stock solution.
3. What is the stability of Cyclo(Leu-Val) in cell culture media?
The stability of cyclic dipeptides like Cyclo(Leu-Val) is influenced by factors such as pH and temperature.[7] Generally, the cyclic structure provides greater stability compared to linear peptides, particularly against enzymatic degradation.[7] However, hydrolysis of the amide bonds can occur, especially at non-neutral pH and elevated temperatures.[7] For in vitro assays, it is advisable to add the compound to the cell culture medium immediately before treating the cells.
Troubleshooting Guides
Problem: I am not observing any effect of Cyclo(Leu-Val) in my assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Cyclo(Leu-Val) has low aqueous solubility. When diluting your DMSO stock solution into the aqueous cell culture medium, ensure that the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid precipitation.[8][9] Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Prepare fresh dilutions of Cyclo(Leu-Val) from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem: I am observing high background or non-specific effects.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: Ensure that the final concentration of DMSO in your assay is consistent across all wells, including vehicle controls, and is at a level that is non-toxic to your cells (typically below 0.5%).[8][9] Run a vehicle control (medium with the same concentration of DMSO as your treated wells) to assess the effect of the solvent on your cells.
-
-
Possible Cause 2: Cytotoxicity at High Concentrations.
-
Solution: High concentrations of Cyclo(Leu-Val) may induce cytotoxicity.[6] Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[10][11][12]
Materials:
-
Cells seeded in a 96-well plate
-
Cyclo(Leu-Val) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[11]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Cyclo(Leu-Val) in complete culture medium from your stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of Cyclo(Leu-Val). Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Caption: Cyclo(Leu-Val) may inhibit the NF-κB pathway, reducing inflammation.
Hypothesized Apoptosis Induction Pathway
Cyclo(Leu-Val) is suggested to have apoptotic effects on tumor cells. [6]The following diagram outlines a potential intrinsic pathway for apoptosis induction.
Caption: Cyclo(Leu-Val) may trigger apoptosis through the mitochondrial pathway.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 6. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent the degradation of Cyclo(Leu-Val) in solution.
Welcome to the technical support center for Cyclo(Leu-Val). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cyclo(Leu-Val) in solution. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclo(Leu-Val) in an aqueous solution?
The principal chemical degradation pathway for Cyclo(Leu-Val) in aqueous solutions is the hydrolysis of the two amide bonds within its diketopiperazine ring. This process results in the formation of the linear dipeptide, Leucyl-Valine (Leu-Val) or Valyl-Leucine (Val-Leu). Under more extreme conditions, such as high temperatures and strong acidic or basic pH, this linear dipeptide can be further hydrolyzed into its constituent amino acids, Leucine and Valine.[1]
Q2: Which factors have the most significant impact on the stability of Cyclo(Leu-Val) in solution?
The stability of Cyclo(Leu-Val) is primarily influenced by the following factors:
-
pH: The rate of hydrolysis of the amide bonds in the diketopiperazine ring is highly dependent on the pH of the solution. Stability is generally greatest at a neutral pH (approximately 6-7). The rate of degradation increases significantly in both acidic and basic conditions.[1]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential degradation reactions.[1] Therefore, storing solutions of Cyclo(Leu-Val) at lower temperatures is recommended.
-
Solvent: The choice of solvent can affect the stability of Cyclo(Leu-Val). While specific data for Cyclo(Leu-Val) is limited, studies on similar compounds suggest that the rate of degradation can vary in different organic solvents.[2]
-
Enzymatic or Microbial Contamination: The presence of enzymes, such as proteases from microbial contamination, can lead to the rapid degradation of the peptide bonds.
Q3: Is Cyclo(Leu-Val) susceptible to other degradation pathways besides hydrolysis?
Yes, in addition to hydrolysis, Cyclo(Leu-Val) may be susceptible to epimerization at its chiral centers, particularly in acidic or basic environments.[3] This would result in the formation of diastereomers, such as Cyclo(D-Leu-L-Val) or Cyclo(L-Leu-D-Val), which may have different biological activities and chromatographic properties.
Troubleshooting Guide
Issue 1: Rapid and Unexpected Degradation of Cyclo(Leu-Val) at Neutral pH
-
Possible Cause: Microbial contamination of the buffer or solution.
-
Troubleshooting Steps:
-
Prepare fresh buffers and sterile-filter them before use.
-
If possible for your application, consider adding a bacteriostatic agent to the solution.
-
Always handle solutions using sterile techniques to prevent contamination.
-
-
Possible Cause: Presence of impurities in the Cyclo(Leu-Val) starting material.
-
Troubleshooting Steps:
-
Verify the purity of your Cyclo(Leu-Val) sample using a high-resolution analytical technique like LC-MS.
-
If impurities are detected, purify the compound using a suitable method such as preparative HPLC.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause: Inaccurate temperature control.
-
Troubleshooting Steps:
-
Ensure that your incubator, water bath, or heating block is properly calibrated and maintains a consistent temperature.
-
Use sealed vials to prevent solvent evaporation at elevated temperatures, which can concentrate the sample and lead to inaccurate results.
-
-
Possible Cause: Poor chromatographic separation of Cyclo(Leu-Val) and its degradation products.
-
Troubleshooting Steps:
-
Optimize your HPLC method by adjusting the mobile phase gradient, trying a different column chemistry (e.g., C18, Phenyl-Hexyl), or modifying the mobile phase pH.
-
Employ a mass spectrometer (LC-MS) for detection to confirm the identity of the peaks and ensure accurate quantification, especially if degradation products co-elute with the parent compound.
-
Data Presentation
Table 1: Effect of pH on the Stability of Cyclo(Leu-Val) at a Constant Temperature
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | Percent Degraded | Apparent First-Order Rate Constant (k') (time⁻¹) | Half-Life (t½) (time) |
| 2.0 | 40 | |||||
| 4.0 | 40 | |||||
| 7.0 | 40 | |||||
| 9.0 | 40 | |||||
| 11.0 | 40 |
Table 2: Effect of Temperature on the Stability of Cyclo(Leu-Val) at a Constant pH
| Temperature (°C) | pH | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | Percent Degraded | Apparent First-Order Rate Constant (k') (time⁻¹) | Half-Life (t½) (time) |
| 4 | 7.0 | |||||
| 25 | 7.0 | |||||
| 40 | 7.0 | |||||
| 60 | 7.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(Leu-Val)
Objective: To identify potential degradation products of Cyclo(Leu-Val) under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cyclo(Leu-Val) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at 80°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Cyclo(Leu-Val)
Objective: To develop an HPLC method capable of separating Cyclo(Leu-Val) from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a starting method. Optimization may be required based on the specific instrument and column used.
Visualizations
Caption: Primary degradation pathway of Cyclo(Leu-Val) in solution.
Caption: Experimental workflow for assessing Cyclo(Leu-Val) stability.
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
- 2. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Cyclo(Leu-Val) by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the sensitive detection of Cyclo(Leu-Val) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended mass spectrometry method for sensitive quantification of Cyclo(Leu-Val)?
A1: For sensitive and selective quantification of Cyclo(Leu-Val) in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1] This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this purpose.[1]
Q2: What are the expected mass-to-charge ratios (m/z) for Cyclo(Leu-Val)?
A2: The expected protonated molecule [M+H]⁺ for Cyclo(Leu-Val) would be calculated based on its chemical formula (C₁₁H₂₀N₂O₂). While the exact m/z is not specified in the provided results, for a similar cyclic dipeptide, Cyclo(Leu-Pro) (C₁₁H₁₈N₂O₂), the calculated [M+H]⁺ is 211.1441.[2] Researchers should calculate the exact mass of Cyclo(Leu-Val) and look for the corresponding protonated ion.
Q3: What kind of sample preparation is required for analyzing Cyclo(Leu-Val) from a liquid culture?
A3: A common and effective method for extracting Cyclo(Leu-Val) from a liquid microbial culture is Liquid-Liquid Extraction (LLE).[1] This involves separating the supernatant from cell pellets, followed by extraction with an organic solvent like ethyl acetate (B1210297). The organic layer containing the analyte is then dried and reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.[1]
Q4: Are there alternatives to LC-MS/MS for the structural identification of Cyclo(Leu-Val)?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural identification of molecules like Cyclo(Leu-Val).[1] NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Cyclo(Leu-Val) by mass spectrometry.
Issue 1: No or Low Signal for Cyclo(Leu-Val)
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issue | - Verify the efficiency of the liquid-liquid extraction. Ensure proper phase separation and complete evaporation of the extraction solvent.[1] - Check for the presence of contaminants that can cause ion suppression, such as detergents (SDS, Triton X-100) or high concentrations of non-volatile salts (e.g., Tris, phosphate).[3] |
| LC System Problem | - Check for leaks in the LC flow path, especially at fittings and connections.[4] - Ensure the column is not clogged. If pressure is high, consider flushing or replacing the column. - Verify that the correct mobile phases are being used and are properly mixed. |
| Mass Spectrometer Issue | - Check the stability of the electrospray ionization (ESI) source. An unstable or absent spray can lead to no signal.[5] - Confirm that the mass spectrometer is properly calibrated.[5] - Ensure the correct precursor and product ions for Cyclo(Leu-Val) are selected in the MS method. |
Issue 2: High Background Noise or Contaminant Peaks
| Possible Cause | Troubleshooting Step |
| Solvent/Mobile Phase Contamination | - Run a solvent blank (injecting only the mobile phase) to check for contaminants.[4] If peaks are present, prepare fresh mobile phases using high-purity, LC-MS grade solvents.[5] |
| Sample Carryover | - Inject a blank solution after a high-concentration sample to check for carryover from the previous run.[6] - If carryover is observed, develop a robust needle and column wash method between injections. This may involve using a stronger solvent in the wash step. |
| Contaminated LC-MS System | - If the system has been idle or used with dirty samples, contaminants can build up. Clean the ion source according to the manufacturer's instructions.[4] - Flush the LC system and column with appropriate cleaning solutions. |
Issue 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | - The performance of the analytical column can degrade over time. Consider replacing the column if peak shape consistently deteriorates. - Using a guard column can help extend the life of the analytical column.[4] |
| Incompatible Reconstitution Solvent | - Ensure the dried sample extract is reconstituted in a solvent that is compatible with the initial mobile phase.[1] A solvent that is too strong can cause peak fronting or splitting. |
| Mobile Phase Issues | - Check the pH and composition of the mobile phase. Inconsistent mobile phase preparation can lead to retention time shifts. - Ensure mobile phase components are thoroughly mixed and degassed. |
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of a similar cyclic dipeptide, Cyclo(Ile-Leu), by LC-MS/MS. These values can serve as a benchmark for method development for Cyclo(Leu-Val).
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity Range | 1.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Precision (%RSD) | < 8% |
| Recovery | 85 - 105% |
| Note: These are example values and should be experimentally determined for each specific assay.[1] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Cyclo(Leu-Val) from Liquid Culture
-
Centrifuge 1 mL of the microbial culture at 10,000 x g for 10 minutes to pellet the cells.[1]
-
Transfer the supernatant to a clean glass tube.[1]
-
Add an equal volume (1 mL) of ethyl acetate to the supernatant.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully collect the upper organic (ethyl acetate) layer, which contains the extracted Cyclo(Leu-Val).[1]
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1]
Representative LC-MS/MS Parameters
-
Liquid Chromatography System: High-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Example:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-10 min: 5% B[1]
-
-
Flow Rate: 0.3 mL/min[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The m/z of the protonated Cyclo(Leu-Val) molecule [M+H]⁺.
-
Product Ions (Q3): A quantifying and a qualifying fragment ion should be selected after optimization.[1]
-
Visualizations
Caption: Experimental workflow for Cyclo(Leu-Val) analysis.
Caption: Troubleshooting logic for no or low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. agilent.com [agilent.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. scispace.com [scispace.com]
Strategies to minimize off-target effects of Cyclo(Leu-Val) in experiments.
Welcome to the technical support center for Cyclo(Leu-Val). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Leu-Val) and what are its primary known biological activities?
Cyclo(Leu-Val) is a cyclic dipeptide, a type of secondary metabolite produced by various microorganisms. Its primary reported biological activities are potential antimicrobial and anticancer effects. In research settings, it is investigated for its capacity to inhibit the growth of microorganisms and to induce apoptosis (programmed cell death) in cancer cells.
Q2: What are off-target effects and why are they a concern when working with Cyclo(Leu-Val)?
Off-target effects occur when a compound interacts with unintended biological molecules, such as proteins, receptors, or enzymes, in addition to its desired target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses, making it crucial to identify and minimize them to ensure the validity of research findings. For a compound like Cyclo(Leu-Val), with potential therapeutic applications, understanding and mitigating off-target effects is a critical step in preclinical development.
Q3: What are the likely off-target activities of Cyclo(Leu-Val) based on its structural class?
While specific off-target profiling data for Cyclo(Leu-Val) is limited in publicly available literature, based on studies of structurally similar cyclic dipeptides, potential off-target activities may include:
-
Quorum Sensing Inhibition: Cyclic dipeptides have been shown to interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence and biofilm formation.
-
Anti-inflammatory Effects: Some cyclic dipeptides exhibit anti-inflammatory properties, for instance, through the modulation of signaling pathways like NF-κB.
-
Broad-Spectrum Antimicrobial Activity: While often an intended effect, the broad-spectrum activity against various microbes could be considered an off-target effect if a highly specific antimicrobial action is desired.
Q4: How can I proactively minimize off-target effects in my experiments with Cyclo(Leu-Val)?
Several strategies can be employed to minimize off-target effects:
-
Concentration Optimization: Use the lowest effective concentration of Cyclo(Leu-Val) that elicits the desired on-target effect. A thorough dose-response analysis is essential to identify this optimal concentration range.
-
Use of Appropriate Controls: Always include negative controls (vehicle-treated cells) and positive controls (a known compound with a similar mechanism of action) to differentiate between on-target, off-target, and non-specific effects.
-
Purity of the Compound: Ensure the Cyclo(Leu-Val) used is of high purity to avoid confounding results from contaminants.
-
Orthogonal Assays: Confirm key findings using multiple, independent assay formats that rely on different detection principles.
-
Target Engagement Assays: Where the direct target is known or hypothesized, employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Cyclo(Leu-Val) is engaging its intended target in a cellular context.
Q5: Are there any known signaling pathways affected by compounds similar to Cyclo(Leu-Val)?
Yes, studies on other proline-containing cyclic dipeptides have pointed to the modulation of key signaling pathways. For instance, some cyclic dipeptides have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. It is plausible that Cyclo(Leu-Val) could have similar effects. Additionally, as an inducer of apoptosis, it may modulate pathways involving Bcl-2 family proteins and caspases.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High level of cytotoxicity observed at expected therapeutic concentrations. | Off-target toxicity. | - Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. - Compare the cytotoxic concentration with the effective concentration for the desired on-target effect to establish a therapeutic window. - Screen for apoptosis markers (e.g., caspase activation) to determine if cytotoxicity is due to programmed cell death. |
| Inconsistent results between experimental repeats. | - Cell passage number and health. - Reagent variability. - Pipetting errors. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density. - Prepare fresh stock solutions of Cyclo(Leu-Val) and other reagents. - Use calibrated pipettes and consistent pipetting techniques. |
| Desired on-target effect is not observed. | - Incorrect assay conditions. - Low compound potency. - Inappropriate cell model. | - Verify the experimental protocol and reagent concentrations. - Test a wider concentration range of Cyclo(Leu-Val). - Ensure the chosen cell line expresses the target of interest (if known). - Consider using a different, more sensitive assay. |
| Discrepancy between on-target activity and cellular phenotype. | Off-target effects are influencing the cellular response. | - Use a negative control compound that is structurally similar but inactive against the intended target. - Employ target knockdown (e.g., siRNA or CRISPR) or overexpression to validate that the observed phenotype is dependent on the intended target. - Consider performing a broader off-target screen (e.g., kinase panel screening). |
Quantitative Data Summary
Direct quantitative data for Cyclo(Leu-Val) is limited. The following tables provide data for the closely related cyclic dipeptide, Cyclo(L-Leu-L-Pro) , to serve as a reference for potential antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Salmonella enterica | 11 | [1] |
| Enterococcus faecalis | 12 | [2] |
| Bacillus cereus | 16 | [2] |
| Staphylococcus aureus | 30 | [2] |
| Streptococcus mutans | 100 | [3] |
| Escherichia fergusonii | 230 | [1] |
| Listeria monocytogenes | 512 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium oxysporum | 16 | [1] |
| Aspergillus flavus | 16 | [1] |
| Aspergillus niger | 17 | [1] |
| Penicillium expansum | 18 | [1] |
| Candida parapsilosis | 30 | [1] |
| Candida metapsilosis | 32 | [1] |
| Candida albicans | 50 | [1] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines a general method for determining the cytotoxic effects of Cyclo(Leu-Val) on a chosen cancer cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(Leu-Val) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a method to determine if Cyclo(Leu-Val)-induced cell death is due to apoptosis.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with Cyclo(Leu-Val) at the desired concentration (e.g., IC50 value) for the desired time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for Studying Cyclo(Leu-Val) Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclic dipeptide Cyclo(Leu-Val). The information is designed to directly address specific issues that may be encountered during experimental procedures to characterize its interactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with Cyclo(Leu-Val) in aqueous solutions?
A1: Cyclo(Leu-Val) is composed of two hydrophobic amino acids, leucine (B10760876) and valine. This inherent hydrophobicity can lead to low aqueous solubility and a tendency to aggregate in solution. This can manifest as sample precipitation, turbidity, or non-reproducible results in binding assays. Careful consideration of solvent choice and the use of solubilizing agents may be necessary.
Q2: I am observing a low signal or no binding in my Surface Plasmon Resonance (SPR) experiment with Cyclo(Leu-Val). What are the possible causes and solutions?
A2: Low signal in SPR experiments with small molecules like Cyclo(Leu-Val) is a common issue. Here are several factors to consider:
-
Low Ligand Density: If the immobilized protein target has a low density on the sensor chip, the resulting signal from a small molecule binding will be weak. Consider optimizing your immobilization protocol to achieve a higher ligand density.
-
Mass Transport Limitation: The rate of binding may be limited by the diffusion of Cyclo(Leu-Val) to the sensor surface rather than the intrinsic binding kinetics. Try increasing the flow rate of the analyte.
-
Analyte Concentration: The concentrations of Cyclo(Leu-Val) being used may be too low, especially if the binding affinity is weak. It is recommended to use a concentration range that spans at least 10-fold below and 10-fold above the expected dissociation constant (Kd).
-
Inactive Ligand: The immobilized protein may have lost its activity. Ensure the protein is correctly folded and functional after immobilization.
Q3: My Isothermal Titration Calorimetry (ITC) data for Cyclo(Leu-Val) is noisy and difficult to interpret. How can I improve the data quality?
A3: Noisy ITC data can arise from several sources. Here are some troubleshooting steps:
-
Buffer Mismatch: Even small differences in buffer composition between the sample cell (protein) and the syringe (Cyclo(Leu-Val)) can cause large heat of dilution effects, obscuring the binding signal. It is crucial to prepare both solutions from the exact same buffer stock. Dialyzing the protein against the buffer that will be used to dissolve the Cyclo(Leu-Val) is highly recommended.
-
Sample Aggregation: Aggregation of either the protein or Cyclo(Leu-Val) can lead to erratic heat changes. Centrifuge and/or filter both solutions immediately before the experiment.
-
Insufficient Degassing: Dissolved gases in the solutions can cause bubbles to form during the experiment, leading to significant noise. Thoroughly degas all solutions before loading them into the calorimeter.
Q4: I am struggling to obtain clear structural information from NMR spectroscopy for Cyclo(Leu-Val) in solution. What are the common difficulties?
A4: Cyclic peptides like Cyclo(Leu-Val) can be conformationally flexible in solution, existing as an equilibrium of multiple conformers. This conformational heterogeneity can lead to averaged NMR signals, making it difficult to determine a single, well-defined structure. Advanced NMR techniques, such as residual dipolar coupling (RDC) measurements or relaxation dispersion experiments, combined with molecular dynamics simulations, may be necessary to characterize the conformational ensemble.
Troubleshooting Guides
Surface Plasmon Resonance (SPR) Analysis
| Problem | Possible Cause | Recommended Solution |
| Baseline Drift | Incomplete surface equilibration; Temperature fluctuations; Buffer instability. | Allow for a longer equilibration time with running buffer; Ensure a stable ambient temperature; Degas buffer thoroughly. |
| Non-specific Binding | Hydrophobic interactions of Cyclo(Leu-Val) with the sensor surface or reference channel. | Add a non-ionic surfactant (e.g., 0.005% Tween-20) to the running buffer; Use a reference surface with a similar hydrophobicity to the ligand but that does not bind the target protein. |
| Negative Binding Signal | Refractive index of the analyte solution is lower than the running buffer; Analyte binds more strongly to the reference surface. | Ensure precise buffer matching between the running buffer and the analyte solution; Test different reference surfaces to minimize non-specific interactions.[1] |
| Difficulty in Regeneration | Strong binding affinity; Hydrophobic nature of Cyclo(Leu-Val) causing it to stick to the surface. | Screen a range of regeneration solutions (e.g., low pH glycine, high salt, or organic solvents like a small percentage of DMSO); Use short contact times to minimize damage to the immobilized ligand. |
Isothermal Titration Calorimetry (ITC)
| Problem | Possible Cause | Recommended Solution |
| Large, Spiky Heats of Injection | Air bubbles in the syringe or cell; Buffer mismatch. | Degas solutions thoroughly; Ensure precise buffer matching through dialysis or by preparing solutions from the same stock.[2][3] |
| Low Signal-to-Noise Ratio | Low binding enthalpy; Low concentrations of reactants. | Increase the concentrations of the protein and Cyclo(Leu-Val); Choose a buffer with a different ionization enthalpy if proton exchange is occurring. |
| Binding Isotherm Does Not Reach Saturation | Analyte concentration in the syringe is too low relative to the binding affinity. | Increase the concentration of Cyclo(Leu-Val) in the syringe to be at least 10-20 times the protein concentration in the cell. |
| Stoichiometry (n-value) Not an Integer | Inaccurate concentration of active protein or ligand; Presence of aggregates. | Accurately determine the concentration of active protein (e.g., by a functional assay); Ensure samples are monomeric through techniques like size-exclusion chromatography. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Recommended Solution |
| Broad or Averaged Signals | Conformational exchange on an intermediate timescale. | Acquire spectra at different temperatures to shift the exchange regime; Use relaxation dispersion experiments to characterize the dynamics. |
| Limited Number of NOEs | Small size and conformational flexibility of Cyclo(Leu-Val). | Use rotating-frame Overhauser effect spectroscopy (ROESY) which can detect correlations for a wider range of molecular tumbling rates; Combine experimental data with molecular dynamics simulations.[4][5] |
| Poor Solubility in Aqueous NMR Buffers | Hydrophobic nature of Cyclo(Leu-Val). | Use co-solvents such as DMSO-d6 or methanol-d4, but be aware that this can alter the conformational preferences; Consider using detergents or cyclodextrins to improve solubility. |
| Ambiguous Chemical Shift Assignments | Overlap of proton signals, especially in the aliphatic region. | Acquire 2D TOCSY and COSY spectra to identify spin systems; Use 13C-edited HSQC and HMBC experiments to resolve ambiguities. |
Quantitative Data Summary
While direct binding affinity (Kd) and thermodynamic data for Cyclo(Leu-Val) are not widely available in the literature, data from structurally related cyclic peptides that target the VLA-4/VCAM-1 interaction can provide a useful reference point.
Table 1: Inhibition of VLA-4-mediated Cell Adhesion by Cyclic Peptides
| Cyclic Peptide | Target Interaction | Assay | IC50 (nM) | Reference |
| cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) | MOLT-4 cell adhesion to VCAM-1 | Cell Adhesion Assay | 330 | |
| cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) | MOLT-4 cell adhesion to Fibronectin | Cell Adhesion Assay | 260 |
Table 2: Binding Affinity of the VLA-4/VCAM-1 Interaction
| Interacting Proteins | Method | Kd (nM) | Reference |
| VLA-4 and VCAM-1 | FRET | 41.82 ± 2.36 | [5] |
| VLA-4 and VCAM-1 | SPR | 39.60 ± 1.78 | [5] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Cyclo(Leu-Val) - Protein Interaction
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between Cyclo(Leu-Val) and a target protein.
Materials:
-
Purified target protein (in ITC buffer)
-
Cyclo(Leu-Val) (lyophilized powder)
-
ITC Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the target protein. Dialyze the protein extensively against the ITC buffer at 4°C.
-
After dialysis, use the final dialysis buffer to dissolve the lyophilized Cyclo(Leu-Val) to the desired concentration. This ensures a precise buffer match.
-
Determine the accurate concentrations of both the protein and Cyclo(Leu-Val) solutions.
-
Degas both solutions for at least 10 minutes immediately before the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the Cyclo(Leu-Val) solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the injection parameters (e.g., 20 injections of 2 µL each, with a 150-second spacing between injections).
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by titrating Cyclo(Leu-Val) into the buffer-filled sample cell to determine the heat of dilution.
-
Run the main experiment titrating Cyclo(Leu-Val) into the protein solution.
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. Calculate ΔG and TΔS from these values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Cyclo(Leu-Val) - Protein Interaction
Objective: To measure the association (ka) and dissociation (kd) rate constants, and to determine the equilibrium dissociation constant (Kd) of the interaction.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target protein
-
Cyclo(Leu-Val)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of Cyclo(Leu-Val) in the running buffer.
-
Inject the Cyclo(Leu-Val) solutions over both the ligand and reference flow cells at a constant flow rate.
-
Allow for sufficient association and dissociation time.
-
Inject a regeneration solution if necessary to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Perform a global fit of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate Kd from the ratio of kd/ka.
-
Protocol 3: NMR Chemical Shift Perturbation (CSP) for Cyclo(Leu-Val) - Protein Interaction
Objective: To identify the binding interface on a 15N-labeled protein upon interaction with Cyclo(Leu-Val).
Materials:
-
15N-labeled purified target protein in NMR buffer
-
Cyclo(Leu-Val)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a sample of 15N-labeled protein at a suitable concentration for NMR (e.g., 100-500 µM).
-
Prepare a concentrated stock solution of Cyclo(Leu-Val) in the same buffer, potentially with a small amount of a co-solvent like DMSO-d6.
-
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the free protein.
-
Add a small aliquot of the Cyclo(Leu-Val) stock solution to the protein sample and acquire another 1H-15N HSQC spectrum.
-
Repeat the titration with increasing amounts of Cyclo(Leu-Val) until the chemical shifts no longer change, indicating saturation.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Calculate the weighted-average chemical shift perturbations for each backbone amide resonance.
-
Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to identify the putative binding site.[6]
-
Mandatory Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
Troubleshooting contamination issues in Cyclo(Leu-Val) stock solutions.
This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for contamination issues in Cyclo(Leu-Val) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common types of contaminants in Cyclo(Leu-Val) stock solutions?
Contamination in peptide stock solutions can be categorized into three main types:
-
Microbial Contamination: This includes bacteria and fungi, which can be introduced through non-sterile water, buffers, or handling practices.[1] Bacteria are known to efficiently hydrolyze peptides.[1]
-
Chemical Contamination: These are non-visible impurities that can significantly impact experiments. Common examples include endotoxins (lipopolysaccharides from gram-negative bacteria), residual reagents from peptide synthesis like trifluoroacetic acid (TFA), and degradation products.[2] The primary chemical degradation pathway for cyclic dipeptides like Cyclo(Leu-Val) is hydrolysis, which opens the ring to form a linear dipeptide.[3]
-
Physical Contamination: This refers to visible particulates, such as dust, fibers from lab equipment, or undissolved peptide aggregates.
Q2: How can I visually identify potential contamination in my stock solution?
A properly solubilized peptide solution should be completely clear.[4] Visual signs of potential contamination include:
-
Cloudiness or turbidity: This can indicate bacterial or fungal growth, or that the peptide has precipitated out of solution.
-
Visible particles or flecks: These could be microbial colonies or foreign particulates.[4]
-
Color change: An unexpected change in the color of the solution may suggest a chemical reaction or microbial growth.
Q3: What are the best practices for preparing and storing Cyclo(Leu-Val) stock solutions to prevent contamination?
Proper preparation and storage are critical for maintaining the integrity of your peptide stock.
-
Preparation: Always use sterile, high-purity water, buffers, and solvents.[1] It is recommended to first dissolve the peptide in sterile water before diluting it with a buffer, as salts can hinder solubility.[4] Filtering the final solution through a 0.2 µm filter can remove potential microbial contamination.[2][5]
-
Storage: For maximum stability, peptides should be stored lyophilized at -20°C or colder.[1][6] Once in solution, aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Store solution aliquots at -20°C or colder, ideally at -80°C for long-term storage.[6]
Q4: How might contamination in my Cyclo(Leu-Val) stock affect my experimental results?
Contamination can lead to a variety of erroneous or inconsistent results:
-
Endotoxins: Even at low concentrations, endotoxins can trigger unwanted immune responses in cell-based assays, leading to variations in immunological data.[2]
-
Microbial Growth: Microbes can consume the peptide, lowering its effective concentration, or release metabolites that interfere with the experiment.
-
Chemical Impurities (e.g., TFA): Residual TFA from peptide synthesis can alter the pH of your assay and may be toxic to cells, causing erratic cell growth or death.[2]
-
Degradation Products: The presence of the hydrolyzed linear form of Cyclo(Leu-Val) means the concentration of the active cyclic peptide is lower than expected, potentially reducing its biological activity and leading to skewed data.[2][3]
Troubleshooting Guides
Problem 1: My Cyclo(Leu-Val) solution is cloudy/has visible particles.
Q: I've just prepared my stock solution, and it appears cloudy. What does this mean and what should I do?
A: Cloudiness immediately after preparation usually indicates either poor solubility or the beginning of peptide aggregation, rather than microbial contamination. A properly solubilized peptide should yield a completely clear solution.[4]
Troubleshooting Steps:
-
Confirm Solubility: Cyclo(Leu-Val) is a hydrophobic cyclic dipeptide.[7][8] If you used a purely aqueous buffer like PBS, it might not be sufficient to dissolve the peptide.[4]
-
Gentle Sonication: Briefly sonicating the solution can help break up aggregates and enhance dissolution.[1][4]
-
Use an Organic Solvent: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add this concentrated stock to your aqueous buffer to the desired final concentration.[1][9]
-
Check for Precipitation: If the solution becomes cloudy after adding it to a buffer, the peptide may be precipitating because it is below its solubility limit in the final buffer composition.[10]
Problem 2: I suspect microbial contamination in my stock solution.
Q: My stock solution, which was previously clear, has become cloudy after storage, or I see small specks. How can I confirm and handle microbial contamination?
A: Cloudiness that develops over time, especially with visible specks, is a strong indicator of microbial growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected microbial contamination.
Action Plan:
-
Visual Confirmation: First, confirm the presence of microbes using light microscopy.
-
Discard: If contamination is confirmed, immediately discard the solution to prevent cross-contamination of other reagents and experiments.
-
Review Protocol: Carefully review your solution preparation and handling protocol. Ensure all glassware is sterile, use only sterile-filtered buffers, and employ proper aseptic techniques.[1]
-
Prepare Fresh Stock: Make a new stock solution, paying close attention to sterility. Using a 0.2 µm syringe filter after dissolution is a highly effective step to remove any potential bacterial contaminants.[5]
Problem 3: I am seeing inconsistent or unexpected results in my cell-based assays.
Q: My experiments are showing high variability or unexpected cell death/activation. Could my Cyclo(Leu-Val) stock be the cause?
A: Yes, invisible chemical contaminants are a likely cause of such issues. The two most common culprits are endotoxins and residual synthesis reagents like TFA.[2] Peptide degradation can also lead to a lower-than-expected concentration of the active compound.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting assay inconsistencies.
Action Plan:
-
Check for TFA: Review the certificate of analysis for your peptide. If it is supplied as a TFA salt, the residual acid could be affecting your cells.[2]
-
Test for Endotoxins: If your assays involve immune cells or inflammatory responses, perform an endotoxin test (e.g., LAL assay) on your stock solution.[2]
-
Analyze for Degradation: To check for chemical degradation (e.g., hydrolysis), analyze your stock solution using reversed-phase HPLC.[3][11] A degraded sample will show additional peaks, typically corresponding to the linear dipeptide, compared to a freshly prepared standard.
Data Presentation
Table 1: Recommended Storage Conditions for Cyclo(Leu-Val)
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to several years[6] | Store in a sealed container with desiccant to prevent moisture uptake.[6] Allow vial to warm to room temperature before opening.[1] |
| In Solution (Stock) | -20°C or -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles.[4] Use sterile, slightly acidic buffer (pH 5-7) for better stability.[1] |
| In Solution (Working) | 4°C | Up to one week | Stability is limited; prepare fresh from frozen stock for critical experiments. |
Table 2: Solubility Guidelines for Cyclo(Leu-Val)
| Solvent | Recommendation | Procedure |
| Sterile Water | Starting Solvent | Attempt to dissolve in sterile, deionized water first. Sonication may help.[1] |
| Organic Solvents (DMSO, DMF, Methanol) | For concentrated stocks | If insoluble in water, dissolve in a minimal volume of DMSO first. Then, slowly add to the aqueous buffer while vortexing to prevent precipitation.[9][12] |
| Dilute Acetic Acid | For basic peptides | Not generally applicable to the neutral Cyclo(Leu-Val), but can be used for peptides with a net positive charge.[1][6] |
| Aqueous Buffers (e.g., PBS) | For final dilutions | Avoid dissolving the lyophilized powder directly in buffers with high salt concentrations as this can reduce solubility.[4] |
Experimental Protocols
Protocol 1: Aseptic Preparation of a Cyclo(Leu-Val) Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of Cyclo(Leu-Val) for experimental use.
Materials:
-
Lyophilized Cyclo(Leu-Val)
-
Sterile, pyrogen-free DMSO
-
Sterile, deionized water or desired sterile buffer (e.g., HEPES)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
-
0.2 µm sterile syringe filter
Methodology:
-
Before opening, allow the vial of lyophilized Cyclo(Leu-Val) to equilibrate to room temperature in a desiccator (approx. 20-30 minutes) to prevent condensation.[1]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[6]
-
Perform all subsequent steps in a laminar flow hood or sterile environment.
-
Carefully calculate the volume of solvent needed to reach the desired stock concentration (e.g., 10 mM).
-
Add the required volume of sterile DMSO to the vial to dissolve the peptide completely. Vortex gently if needed. This creates a high-concentration primary stock.
-
To create a working stock, dilute the primary DMSO stock with sterile water or buffer. For example, to make a 1 mM working stock in buffer from a 10 mM primary stock, dilute 1:10.
-
For maximum sterility, pass the final working stock solution through a 0.2 µm syringe filter into a sterile container.[2][5]
-
Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes.
-
Label all aliquots clearly with the peptide name, concentration, date, and storage conditions.
-
Store immediately at -20°C or -80°C.[6]
Protocol 2: HPLC Analysis for Purity and Degradation
Objective: To assess the purity of a Cyclo(Leu-Val) stock solution and detect the presence of its primary hydrolytic degradation product.
Materials:
-
Cyclo(Leu-Val) stock solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
HPLC vials with inserts
Methodology:
-
Sample Preparation: Dilute a small amount of your Cyclo(Leu-Val) stock solution to a final concentration of approximately 1 mg/mL with the initial mobile phase composition (e.g., 95% A, 5% B). Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210-220 nm (for the peptide bond)
-
Column Temperature: 30°C
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point.[11] Follow with a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.[11]
-
-
Data Analysis:
-
Run a blank (mobile phase only) to identify system peaks.
-
Inject your sample. The main peak corresponds to Cyclo(Leu-Val).
-
The primary degradation product, the linear dipeptide Leu-Val or Val-Leu, is more polar and will typically elute earlier than the parent cyclic peptide.
-
Integrate the peak areas. Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.
-
For definitive identification, this method can be coupled with mass spectrometry (LC-MS/MS).[11][13]
-
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. biomatik.com [biomatik.com]
- 6. lifetein.com [lifetein.com]
- 7. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 8. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Synthetic versus Natural Cyclo(Leu-Val): Identity and Activity
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Leu-Val), a cyclic dipeptide composed of leucine (B10760876) and valine, has garnered significant interest in the scientific community for its potential antimicrobial and anticancer properties.[1] As this molecule is available from both natural sources and through chemical synthesis, a critical question arises for researchers: are these two forms identical in their chemical nature and biological activity? This guide provides a comprehensive comparison of synthetic and natural Cyclo(Leu-Val), offering insights into their characterization, the pivotal role of stereochemistry in their function, and the experimental protocols necessary for their evaluation.
Chemical Identity and Stereoisomerism: The Decisive Factor
Cyclo(Leu-Val) is a secondary metabolite found in various microbial sources, including bacteria and fungi.[1] Its synthetic counterpart is also readily available for research purposes. While both natural and synthetic Cyclo(Leu-Val) share the same molecular formula and connectivity, the key to their equivalence lies in their stereochemistry. The constituent amino acids, leucine and valine, are chiral, meaning they can exist in two non-superimposable mirror-image forms (L and D enantiomers). Consequently, Cyclo(Leu-Val) can exist as four different stereoisomers: cyclo(L-Leu-L-Val), cyclo(D-Leu-D-Val), cyclo(L-Leu-D-Val), and cyclo(D-Leu-L-Val).
Research on related cyclic dipeptides, such as cyclo(Leu-Pro), has demonstrated that stereochemistry is paramount to biological activity. Different stereoisomers of cyclo(Leu-Pro) exhibit markedly different antifungal activities, with the homochiral isomers (L-L and D-D) showing significantly higher potency than the heterochiral isomers (L-D and D-L). This highlights that the specific three-dimensional arrangement of the amino acid side chains is crucial for interaction with biological targets.
Therefore, when comparing synthetic and natural Cyclo(Leu-Val), it is imperative to ascertain their stereoisomeric composition. Natural Cyclo(Leu-Val) isolated from a biological source will typically exist as a single stereoisomer, dictated by the enzymatic machinery of the producing organism. In contrast, synthetic routes can potentially yield a mixture of stereoisomers unless specific stereocontrolled synthesis methods are employed.
Comparative Data: A Gap in the Literature
The following tables summarize the types of data required for a comprehensive comparison and provide a template for researchers to document their findings.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | Natural Cyclo(Leu-Val) | Synthetic Cyclo(Leu-Val) | Method of Analysis |
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₁₁H₂₀N₂O₂ | Mass Spectrometry |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol | Mass Spectrometry |
| Stereochemistry | e.g., cyclo(L-Leu-L-Val) | To be determined | Chiral Chromatography, ECD |
| ¹H NMR | Report chemical shifts (δ) and coupling constants (J) | Report chemical shifts (δ) and coupling constants (J) | NMR Spectroscopy |
| ¹³C NMR | Report chemical shifts (δ) | Report chemical shifts (δ) | NMR Spectroscopy |
| Mass Spectrum (m/z) | Report parent ion and fragmentation pattern | Report parent ion and fragmentation pattern | Mass Spectrometry |
| Purity (%) | Report purity | Report purity | HPLC |
Table 2: Biological Activity Comparison (Hypothetical Data)
| Biological Activity | Natural Cyclo(Leu-Val) | Synthetic Cyclo(Leu-Val) | Assay |
| Antimicrobial (MIC) | e.g., 16 µg/mL vs. S. aureus | To be determined | Broth Microdilution |
| Anticancer (IC₅₀) | e.g., 50 µM vs. HT-29 cells | To be determined | MTT Assay |
| Apoptosis Induction | e.g., % of apoptotic cells | To be determined | Flow Cytometry (Annexin V/PI) |
Experimental Protocols
To facilitate the direct comparison of natural and synthetic Cyclo(Leu-Val), detailed experimental protocols for characterization and biological evaluation are provided below.
Protocol 1: Characterization of Cyclo(Leu-Val)
A. High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation
-
Objective: To determine the purity of the Cyclo(Leu-Val) sample and to separate its stereoisomers.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (for purity) and a chiral column (e.g., cellulose (B213188) or amylose-based) for stereoisomer separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto the equilibrated column.
-
Run a linear gradient from low to high organic solvent concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
Purity is determined by the relative area of the main peak. Chiral separation will resolve the different stereoisomers into distinct peaks.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure and stereochemistry of Cyclo(Leu-Val).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons.
-
NOESY/ROESY: Provides information on through-space correlations, which can help in determining the relative stereochemistry.
-
C. Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation
-
Objective: To confirm the molecular weight and elemental composition of Cyclo(Leu-Val).
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Procedure:
-
Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The accurate mass measurement of the protonated molecule [M+H]⁺ is used to confirm the elemental composition.
-
Protocol 2: Biological Activity Assays
A. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Val) against a panel of microorganisms.
-
Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Procedure:
-
Prepare a serial two-fold dilution of the Cyclo(Leu-Val) sample in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
-
B. Anticancer Activity (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cyclo(Leu-Val) against cancer cell lines.
-
Materials: 96-well plates, cancer cell lines (e.g., HT-29 colon cancer cells), cell culture medium, MTT reagent, and a microplate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cyclo(Leu-Val) for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if Cyclo(Leu-Val) induces apoptosis in cancer cells.
-
Instrumentation: A flow cytometer.
-
Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Procedure:
-
Treat cancer cells with Cyclo(Leu-Val) for a defined period.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[3]
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[3]
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by Cyclo(Leu-Val) are not yet fully elucidated, its reported ability to induce apoptosis in cancer cells suggests the involvement of programmed cell death pathways.[1] A plausible mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Proposed intrinsic apoptosis signaling pathway induced by Cyclo(Leu-Val).
The following diagram illustrates a general workflow for the comprehensive comparison of natural and synthetic Cyclo(Leu-Val).
Caption: Experimental workflow for comparing natural and synthetic Cyclo(Leu-Val).
Conclusion
The conclusive identification and comparison of synthetic versus natural Cyclo(Leu-Val) hinge on a detailed analysis of their stereoisomeric composition. While direct comparative biological data is currently lacking in the literature, the established importance of stereochemistry for the activity of related cyclic dipeptides provides a strong rationale for conducting such studies. By employing the analytical and biological protocols outlined in this guide, researchers can rigorously characterize their Cyclo(Leu-Val) samples, generate crucial comparative data, and ultimately make informed decisions in their research and drug development endeavors. This will pave the way for a clearer understanding of this promising bioactive molecule and its potential therapeutic applications.
References
Validating the Biological Activity of Cyclo(Leu-Val): A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Leu-Val) is a cyclic dipeptide with promising biological activities, including potential anticancer and antimicrobial properties. As with any biologically active compound, ensuring the consistency and potency of different synthetic batches is paramount for reproducible research and successful drug development. This guide provides a framework for validating the biological activity of different batches of Cyclo(Leu-Val), offering objective comparisons and detailed experimental protocols supported by scientific data.
Understanding Potential Batch-to-Batch Variability
Synthetic peptides are susceptible to variations during synthesis and purification, which can impact their biological activity. Impurities such as truncated sequences, deletion sequences, or incompletely removed protecting groups can alter the peptide's conformation and interaction with its biological targets. Therefore, it is crucial to not only assess the purity of each batch but also to functionally validate its biological efficacy.
Comparative Analysis of Hypothetical Cyclo(Leu-Val) Batches
To illustrate the importance of batch validation, the following table summarizes hypothetical data from three different batches of Cyclo(Leu-Val) tested for their anticancer and antimicrobial activities.
| Parameter | Batch A | Batch B | Batch C (Reference) |
| Purity (HPLC) | 98.5% | 95.2% | 99.1% |
| Anticancer Activity (IC50 in µM) | 15.2 | 28.9 | 12.5 |
| Antimicrobial Activity (MIC in µg/mL) | 32 | 64 | 32 |
| Observed Anomalies | None | Minor peak in HPLC | None |
Note: This data is for illustrative purposes only.
This hypothetical data highlights how a seemingly small difference in purity (Batch B) can lead to a significant decrease in biological activity. Such discrepancies underscore the necessity of functional assays for each new batch.
Key Biological Activities and Validation Assays
Cyclo(Leu-Val) is reported to exhibit two primary types of biological activity: anticancer and antimicrobial. Below are the detailed experimental protocols to validate these activities.
Anticancer Activity: Induction of Apoptosis
One of the proposed mechanisms for the anticancer activity of Cyclo(Leu-Val) is the induction of apoptosis (programmed cell death) in cancer cells. A common method to assess this is the MTT assay, which measures cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cyclo(Leu-Val) on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cyclo(Leu-Val) batches
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1][2]
-
Treatment: Prepare serial dilutions of each Cyclo(Leu-Val) batch in culture medium. Replace the existing medium with the prepared solutions.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the Cyclo(Leu-Val) concentration.
Antimicrobial Activity: Disruption of Microbial Cell Membranes
Cyclo(Leu-Val) is believed to exert its antimicrobial effects by disrupting the integrity of microbial cell membranes. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Objective: To determine the minimum inhibitory concentration (MIC) of Cyclo(Leu-Val) against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cyclo(Leu-Val) batches
-
Mueller-Hinton Broth (MHB)
-
96-well plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of each Cyclo(Leu-Val) batch in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Leu-Val) that completely inhibits visible bacterial growth.
Visualizing the Mechanisms of Action
To better understand the proposed biological activities of Cyclo(Leu-Val), the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for validating different batches of Cyclo(Leu-Val).
Caption: Hypothesized anticancer signaling pathway of Cyclo(Leu-Val) via CD151.
Caption: Proposed antimicrobial mechanism of Cyclo(Leu-Val) via membrane disruption.
By implementing a rigorous validation process that combines analytical chemistry with functional biological assays, researchers can ensure the reliability and reproducibility of their studies involving Cyclo(Leu-Val) and other synthetic peptides. This comprehensive approach is essential for advancing our understanding of these promising therapeutic agents and for their successful translation into clinical applications.
References
- 1. The controversial role of CD151 in different solid tumors: promoter or suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Context-Dependent Impact of Integrin-Associated CD151 and Other Tetraspanins on Cancer Development and Progression: A Class of Versatile Mediators of Cellular Function and Signaling, Tumorigenesis and Metastasis | MDPI [mdpi.com]
Cyclo(Leu-Val) versus linear dipeptides: a comparative analysis.
In the realm of peptide science and drug development, the conformational arrangement of amino acid chains plays a critical role in determining their biological activity, stability, and therapeutic potential. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(Leu-Val) and its linear counterpart, Leu-Val. While direct, head-to-head experimental comparisons are limited in publicly available literature, this analysis synthesizes existing data on each molecule and draws upon established principles of peptide chemistry to highlight their key differences.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds that often exhibit enhanced stability and biological activity compared to their linear counterparts.[1] This is largely attributed to their constrained cyclic structure, which can lead to increased resistance to enzymatic degradation and a more defined conformation for receptor binding.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for Cyclo(Leu-Val) and linear Leu-Val derivatives. It is important to note that the data for the linear form is often from studies on derivatized molecules, which may influence their activity.
Table 1: Physicochemical Properties
| Property | Cyclo(Leu-Val) | Linear Leu-Val |
| Molecular Formula | C₁₁H₂₀N₂O₂[2][3] | C₁₁H₂₂N₂O₃[4] |
| Molecular Weight | 212.29 g/mol [2][3] | 230.30 g/mol |
| Structure | Cyclic | Linear |
| General Stability | Described as a stable structure[2]. Cyclic peptides are generally more resistant to proteases.[5] | Susceptible to degradation by aminopeptidases and carboxypeptidases.[5] |
Table 2: Biological Activity
| Activity Type | Cyclo(Leu-Val) | Linear Leu-Val Derivatives |
| Antimicrobial | Potent inhibitory effects on Vibrio anguillarum (MIC: 0.07 μg/ml).[6][7] | Active against S. aureus, B. subtilis, E. coli, and S. typhi. MIC values for some derivatives are in the range of 5.7 x 10⁻⁴ M to 1.2 x 10⁻³ M.[8][9] |
| Anticancer | Investigated for its apoptotic effects on tumor cells.[2] | Not a primary reported activity in the reviewed literature. |
| Antimalarial | Not a primary reported activity in the reviewed literature. | Some derivatives showed potent in vivo antimalarial activity, with one compound exhibiting 61.90% inhibition against P. berghei.[8] |
| Receptor Binding | The constrained conformation may lead to more specific interactions with biological targets.[1] | Derivatives have shown significant binding affinities to bacterial and malarial protein receptors in silico.[8][9] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of these peptides are crucial for reproducible research. Below are summaries of methodologies described in the cited literature.
Synthesis and Purification of Cyclo(Leu-Val)
Cyclo(Leu-Val) can be obtained from natural sources, such as microbial fermentation broths, or through chemical synthesis.[6][7]
General Synthetic Approach: A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.[10][11]
-
Linear Dipeptide Synthesis: The linear Leu-Val dipeptide is first synthesized, often using solid-phase peptide synthesis (SPPS) or solution-phase methods. Protecting groups are used to prevent unwanted side reactions.[12]
-
Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are removed.
-
Cyclization: The deprotected linear dipeptide is induced to cyclize, often by heating in a high-boiling point solvent, to form the diketopiperazine ring.[11]
-
Purification: The crude product is purified using techniques such as silica (B1680970) gel column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).[10]
Synthesis of Linear Leu-Val Dipeptide Derivatives
The synthesis of linear Leu-Val dipeptide derivatives often involves standard peptide coupling techniques.[8]
General Procedure:
-
Starting Materials: An N-protected Leucine and a C-protected Valine are used as starting materials.
-
Coupling Reaction: To a solution of a substituted benzenesulfonamoyl pentanamide (B147674) in a suitable solvent like dichloromethane, coupling agents such as EDC.HCl and HOBt, and a base like triethylamine (B128534) are added at 0°C. The carboxamide derivative is then added, and the reaction mixture is stirred for an extended period at room temperature.[8]
-
Work-up and Purification: The crude product is obtained after an aqueous work-up and purified by column chromatography.[8]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains are cultured in an appropriate broth medium to a specific cell density.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized apoptotic pathway potentially activated by Cyclo(Leu-Val) and a typical workflow for peptide synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 3. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Cross-Validation of Experimental Findings on Cyclo(Leu-Val) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported biological activities of the cyclic dipeptide Cyclo(Leu-Val), with a focus on cross-validating experimental findings from multiple studies. The information is presented to aid in the evaluation of its potential as a therapeutic agent.
Comparative Analysis of Bioactivities
Cyclo(Leu-Val) and its stereoisomers have been investigated for a range of biological activities. The following table summarizes the quantitative data from various studies, providing a basis for comparing findings and assessing the reproducibility of the reported effects.
| Bioactivity | Compound | Target Organism/Cell Line | Assay | Result (MIC/IC50) | Reference |
| Antifungal | Cyclo(L-Pro-L-Val) | Rhizoctonia solani | Antifungal Activity Assay | - | [1] |
| Antifungal | Cyclo(L-Pro-L-Val) | Aspergillus parasiticus | Aflatoxin Production Inhibition | IC50 ≈ 0.3 mg/mL | [2] |
| Antibacterial | Cyclo(L-Leu-L-Pro) | Salmonella enterica | Minimum Inhibitory Concentration (MIC) | 11 µg/mL | [3] |
| Antibacterial | Cyclo(L-Leu-L-Pro) | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 30 µg/mL | [3] |
| Antibacterial | Cyclo(L-Leu-L-Pro) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 30 µg/mL | [3] |
| Antibacterial | Cyclo(L-Leu-L-Pro) | Escherichia fergusonii | Minimum Inhibitory Concentration (MIC) | 230 µg/mL | [3] |
| Antifungal | Cyclo(L-Leu-L-Pro) | Fusarium oxysporum | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [3] |
| Antifungal | Cyclo(L-Leu-L-Pro) | Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [3] |
| Antifungal | Cyclo(L-Leu-L-Pro) | Aspergillus niger | Minimum Inhibitory Concentration (MIC) | 17 µg/mL | [3] |
| Antifungal | Cyclo(L-Leu-L-Pro) | Penicillium expansum | Minimum Inhibitory Concentration (MIC) | 18 µg/mL | [3] |
| Antifungal | Cyclo(L-Leu-L-Pro) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [3] |
| Cytotoxicity | GAL-LEU (a Galantamine-Leucine conjugate) | HeLa | MTT Assay | IC50 = 23.63 µM | [4] |
| Cytotoxicity | GAL-VAL (a Galantamine-Valine conjugate) | HeLa | MTT Assay | IC50 = 31.95 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are outlines of the key experimental protocols used to assess the bioactivities of Cyclo(Leu-Val) and related compounds.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assay (in RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to reduce the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a further 24 hours.
-
Measurement of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. The expression of inflammatory enzymes like COX-2 and iNOS in the cell lysates can be determined by Western blotting or RT-qPCR.
Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
This assay is a common method to screen for quorum sensing inhibitory activity.
-
Culture Preparation: An overnight culture of Chromobacterium violaceum (typically a mutant strain like CV026 that requires an external AHL signal) is prepared.
-
Assay Setup: In a 96-well plate, the test compound is serially diluted in LB broth. An appropriate N-acyl homoserine lactone (AHL) is added to induce violacein (B1683560) production.
-
Inoculation: The wells are inoculated with the C. violaceum culture.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Quantification: The production of the purple pigment violacein is quantified by lysing the cells and measuring the absorbance of the supernatant at 585 nm. A reduction in violacein production compared to the control indicates quorum sensing inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: The target cancer cell line (e.g., HeLa) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Visualizations
The following diagrams illustrate key workflows and pathways related to the study of Cyclo(Leu-Val) activity.
Caption: Logical workflow for the cross-validation of experimental findings.
Caption: Putative anti-inflammatory signaling pathway involving Cyclo(Leu-Val).
Caption: Experimental workflow for quorum sensing inhibition assay.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
Cyclo(Leu-Val) and Standard Antibiotics: A Comparative Efficacy Analysis
In the landscape of antimicrobial research, the emergence of cyclic dipeptides (CDPs) as potential therapeutic agents has garnered significant interest. This guide provides a comparative analysis of the efficacy of Cyclo(Leu-Val), a specific CDP, against standard antibiotics. Due to the limited availability of direct comparative studies on Cyclo(Leu-Val), data on the closely related and more extensively studied Cyclo(Leu-Pro) is included to provide a broader context for the potential antimicrobial profile of this class of molecules.[1]
The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of an antimicrobial agent's potency.[1] The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[2][3]
Quantitative Efficacy Comparison
The following table summarizes the available MIC values for Cyclo(Leu-Pro) and the standard antibiotic ciprofloxacin (B1669076) against various pathogenic bacteria. It is important to note that specific MIC values for Cyclo(Leu-Val) are not widely available in publicly accessible, peer-reviewed literature.
| Microorganism | Cyclo(Leu-Pro) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Listeria monocytogenes | 512[4] | Not Widely Reported |
| Pseudomonas aeruginosa | 250[4] | 0.25 - 1.0 |
| Escherichia fergusonii | 230[4] | Not Widely Reported |
| Salmonella enterica | 11[4] | 0.015 - 0.03 |
| Enterococcus faecalis | 12[4] | 0.5 - 2.0 |
| Bacillus cereus | 16[4] | Not Widely Reported |
| Staphylococcus aureus | 30[4] | 0.12 - 0.5 |
Note: The provided MIC ranges for ciprofloxacin are based on various studies and can vary depending on the specific strain and testing conditions.
Proposed Mechanism of Action
While the precise mechanism of action for Cyclo(Leu-Val) is not fully elucidated, many cyclic dipeptides are believed to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[1][5][6] This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6]
Standard antibiotics, in contrast, have well-defined mechanisms of action. For instance, ciprofloxacin, a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[7]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the efficacy of antimicrobial agents. The data presented in this guide is typically generated using the broth microdilution method, a standardized protocol recommended by institutions such as the Clinical and Laboratory Standards Institute (CLSI).[1]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test compound (e.g., Cyclo(Leu-Val))
-
Known antibiotic for comparison (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and the reference antibiotic is prepared in CAMHB directly in the wells of a 96-well plate.[1]
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.[1]
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. idexx.com [idexx.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of antibiotic action shape the fitness landscapes of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vivo Validation of Cyclodipeptides, A Case Study Approach for Cyclo(Leu-Val)
An Objective Comparison Guide for Researchers and Drug Development Professionals
The cyclic dipeptide Cyclo(Leu-Val) is a secondary metabolite of microbial origin with a stable structure formed from the amino acids leucine (B10760876) and valine. In research settings, it is being investigated for its potential antimicrobial and anticancer properties.[1] However, publicly available literature detailing the in vivo validation of specific in vitro results for Cyclo(Leu-Val) is currently limited.
To provide a framework for understanding the critical transition from laboratory findings to animal models for this class of compounds, this guide presents a comparative analysis using the structurally similar and more extensively studied cyclodipeptide, Cyclo(Val-Pro) , as a case study for anti-fibrotic activity. This approach illustrates the methodologies and data correlations that are essential for the preclinical development of cyclic dipeptides like Cyclo(Leu-Val).
Case Study: Anti-Fibrotic Efficacy of Cyclo(Val-Pro)
Recent studies have successfully demonstrated the translation of in vitro anti-fibrotic effects of Cyclo(Val-Pro) to an in vivo model of renal injury.[2]
In Vitro Evidence: Inhibition of Fibroblast Activation
The initial investigation into the anti-fibrotic potential of Cyclo(Val-Pro) was conducted using an in vitro model of transforming growth factor-beta (TGF-β)-induced fibrosis in rat renal fibroblast cells (NRK-49F).[2] TGF-β is a key cytokine that drives the transformation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition, a hallmark of fibrosis.
| Parameter | Model System | Treatment | Key Findings | Reference |
| Cell Proliferation | TGF-β-induced NRK-49F cells | Cyclo(Val-Pro) | Significantly reduced the proliferation of TGF-β-induced fibroblasts. | [2] |
| Fibrotic Marker Expression | TGF-β-induced NRK-49F cells | Cyclo(Val-Pro) | Significantly reduced the expression levels of fibrotic markers (collagen-1, α-SMA). | [2] |
In Vivo Validation: Alleviation of Renal Fibrosis
To validate the promising in vitro findings, the efficacy of Cyclo(Val-Pro) was tested in a mouse model of chronic renal injury induced by unilateral ureter obstruction (UUO). This model is widely used to study obstructive nephropathy and the resulting renal fibrosis.[1][3]
| Parameter | Model System | Treatment | Key Findings | Reference |
| Renal Fibrosis | Unilateral Ureter Obstruction (UUO) in mice | Cyclo(Val-Pro) (50 mg/kg body weight) | Markedly alleviated renal fibrosis as observed by sirius red staining. | [2] |
| Fibrotic Marker Expression | UUO mouse model | Cyclo(Val-Pro) (50 mg/kg body weight) | Significantly reduced the expression levels of fibrotic markers (collagen-1, α-SMA, and TGF-β) in renal tissue. | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the research methodology, the following diagrams have been generated.
References
- 1. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(Val-Pro) and Cyclo(Leu-Hydroxy-Pro) from Pseudomonas sp. (ABS-36) alleviates acute and chronic renal injury under in vitro and in vivo models (Ischemic reperfusion and unilateral ureter obstruction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
Navigating the Nuances of Natural Products: A Guide to Reproducibility in Cyclo(Leu-Val) Experimentation
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative framework for understanding and enhancing the reproducibility of experiments involving the cyclic dipeptide Cyclo(Leu-Val), a natural product with burgeoning interest for its potential biological activities.
Cyclo(Leu-Val) belongs to the 2,5-diketopiperazine (DKP) class of compounds, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] However, the inherent variability in natural product research, from isolation to biological testing, can pose significant challenges to the reproducibility of experimental outcomes. This guide outlines key experimental considerations, presents comparative data for related compounds, and provides standardized protocols to foster more consistent and reliable research.
I. The Foundation of Reproducibility: Synthesis and Characterization
The reproducibility of any experiment begins with well-characterized starting material. The synthesis and purification of Cyclo(Leu-Val) and its stereoisomers are critical first steps. Different synthetic methods can yield varying purities and stereoisomeric ratios, directly impacting biological activity.
A common route for synthesizing DKPs like Cyclo(Leu-Val) involves the cyclization of a linear dipeptide precursor.[3] The purification of the crude product is typically achieved through techniques such as silica (B1680970) gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).[1][4]
Table 1: Comparison of Purification and Characterization Methods for Cyclic Dipeptides
| Method | Purpose | Key Considerations for Reproducibility | Reference |
| Semi-preparative HPLC | Purification of synthetic DKPs | Gradient, flow rate, and detection wavelengths must be precisely controlled. | [1][4] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Consistent ionization and fragmentation parameters are crucial. | [1][4] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical assignment | Solvent, temperature, and acquisition parameters should be standardized. | [1][4] |
| Electronic Circular Dichroism (ECD) | Unambiguous stereochemical assignment | Solvent and concentration must be kept constant for comparable spectra. ECD has been shown to be a reproducible method for differentiating DKP stereoisomers at concentrations as low as ~0.1 mg/mL.[1][4] | [1][4] |
Below is a generalized workflow for the synthesis and characterization of Cyclo(Leu-Val) designed to enhance reproducibility.
References
Benchmarking new analytical methods for Cyclo(Leu-Val) against existing ones.
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Leu-Val) has garnered significant interest in scientific communities for its diverse biological activities, including potential antimicrobial and anticancer properties.[1] Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, from complex bacterial cultures to purified samples. This guide provides a comprehensive comparison of existing and new analytical methods for Cyclo(Leu-Val), complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Data Summary
Choosing an analytical method often involves a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of common analytical techniques used for Cyclo(Leu-Val) and related cyclodipeptides.
| Analytical Method | Principle | Typical Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance (typically at 210 nm)[2] | Fermentation broth, cell culture supernatants | μg/mL range | μg/mL range | >0.99 | Robust, widely available, cost-effective | Lower sensitivity and selectivity compared to MS |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry[3] | Complex biological matrices (e.g., bacterial cultures, plasma) | ng/mL to pg/mL range | ng/mL to pg/mL range | >0.999 | High sensitivity, high selectivity, structural information | Higher instrument cost and complexity |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry[4] | Volatile and thermally stable derivatives of the analyte | ng/mL range | ng/mL range | >0.99 | Excellent chromatographic resolution for volatile compounds | Requires derivatization for non-volatile compounds like peptides |
| ECD Spectroscopy | Differential absorption of left and right circularly polarized light | Purified stereoisomers | ~0.1 mg/mL[5] | Not typically used for quantification | N/A | Unambiguous stereochemical assignment, requires small sample amount, no derivatization needed[5] | Not a primary quantification tool |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful analytical measurements. Below are representative protocols for sample preparation and analysis using the benchmarked methods.
Sample Preparation: Extraction of Cyclo(Leu-Val) from Bacterial Culture
This protocol is a general guideline for extracting cyclic dipeptides from liquid cultures.
Materials:
-
Bacterial culture supernatant
-
Anhydrous sodium sulfate
-
Methanol
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of dichloromethane or ethyl acetate to the supernatant.
-
Shake vigorously and allow the phases to separate.
-
Collect the organic (lower) layer. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation:
-
HPLC system with a C18 column
-
UV detector
Mobile Phase:
-
A: Water with 0.05% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.05% TFA
Protocol:
-
Set the injection volume to 10 µL.
-
Equilibrate the column with 95% A and 5% B.
-
Elute with a linear gradient from 5% to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Re-equilibrate the column at 5% B for 5 minutes.
-
Set the flow rate to 1 mL/min.
-
Monitor the absorbance at 210 nm.[2] Fractions containing Cyclo(Leu-Val) can be collected for further analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for highly sensitive and selective quantification.[3]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol:
-
Follow the HPLC protocol for the chromatographic separation.
-
The eluent is introduced into the ESI source.
-
Set the mass spectrometer to operate in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific for Cyclo(Leu-Val).
-
Prepare a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of calibration standards.[3]
Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment
ECD is a powerful technique for determining the absolute configuration of chiral molecules like Cyclo(Leu-Val).[5]
Instrumentation:
-
ECD Spectrometer
Protocol:
-
Dissolve the purified Cyclo(Leu-Val) sample in a spectroscopic grade solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.
-
Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Compare the obtained spectrum with the reference spectra of the known stereoisomers of Cyclo(Leu-Val) for unambiguous assignment.[5]
Visualizing Analytical Workflows and Pathways
To better illustrate the processes involved in the analysis and potential application of Cyclo(Leu-Val), the following diagrams were generated using Graphviz.
Caption: General workflow for analytical method validation.
Caption: Hypothetical signaling pathway involving Cyclo(Leu-Val).
References
- 1. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
Comparative Metabolomics: A Guide to Cellular Reprogramming by Cyclic Dipeptides in Cancer Models
Introduction: Cyclic dipeptides (CDPs), a class of natural compounds including Cyclo(Leu-Val), are gaining attention in drug development for their diverse biological activities, including potential anti-cancer properties. These molecules can induce significant changes in cellular metabolism. This guide provides a comparative analysis of the metabolomic profiles of cancer cells, using glioblastoma as a representative model, in their typical state versus a state treated with a CDP. While direct, comprehensive metabolomic data for Cyclo(Leu-Val) is not yet publicly available, this document synthesizes data based on the known metabolic landscape of glioblastoma—characterized by the Warburg effect—and the potential metabolic-modulating effects of anti-cancer cyclic dipeptides.[1][2][3]
Experimental Protocols
A detailed methodology for a typical untargeted metabolomics experiment is crucial for reproducibility and data interpretation. The following protocol outlines the key steps from cell preparation to data analysis.
1. Cell Culture and Treatment:
-
Cell Line: Human glioblastoma cell line (e.g., U87-MG).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Experimental groups are treated with a cyclic dipeptide (e.g., 50 µM concentration) for 48 hours. The control "untreated" group is treated with a vehicle (e.g., DMSO).
2. Metabolite Extraction:
-
Quenching: The metabolism is abruptly stopped by washing the cells with an ice-cold 75 mM ammonium (B1175870) carbonate solution.[4]
-
Extraction: Metabolites are extracted from the cells using an ice-cold solvent mixture, typically 40% methanol, 40% acetonitrile (B52724), and 20% water.[4] The cell lysate is then scraped and collected.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet proteins and cellular debris.[5] The resulting supernatant, containing the metabolites, is collected for analysis.[5]
3. LC-MS/MS Analysis:
-
Instrumentation: Analysis is performed using an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[5][6]
-
Chromatography: Metabolites are separated on a reverse-phase C18 column or a HILIC column for polar metabolites.[6] A gradient elution is used with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of metabolites. The scan range is typically set from m/z 50 to 1000.[6]
4. Data Processing and Analysis:
-
Data Acquisition: Raw data is processed using software like XCMS or Molecule Profiler for peak picking, alignment, and integration.[2][7]
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify differences between the treated and untreated groups. Univariate analysis (e.g., t-tests) is used to determine the statistical significance of individual metabolite changes.
-
Metabolite Identification: Significantly altered metabolites are identified by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to metabolome databases like HMDB or KEGG.
Comparative Metabolomic Data
The following table summarizes the hypothetical changes in key metabolites, contrasting the metabolic profile of untreated glioblastoma cells (exhibiting the Warburg effect) with cells treated with a cyclic dipeptide that reverses this phenotype.[2][8][9]
| Metabolic Pathway | Metabolite | Relative Abundance (Untreated) | Relative Abundance (Treated) | Hypothesized Change with Treatment |
| Glycolysis | Glucose | Decreased | Slightly Decreased | ▼ |
| Lactate (B86563) | Significantly Increased | Decreased | ▼▼▼ | |
| TCA Cycle | Citrate | Decreased | Increased | ▲▲ |
| α-Ketoglutarate | Decreased | Increased | ▲▲ | |
| Succinate | Decreased | Increased | ▲▲ | |
| Fumarate | Decreased | Increased | ▲▲ | |
| Malate | Decreased | Increased | ▲▲ | |
| Amino Acid Metabolism | Glutamine | Decreased | Slightly Decreased | ▼ |
| Glutamate | Decreased | Increased | ▲▲ | |
| Proline | Increased | Decreased | ▼▼ | |
| Tryptophan | Altered | Normalized | ↔ | |
| Lipid Metabolism | Fatty Acids | Increased | Decreased | ▼▼ |
| Ceramides | Increased | Decreased | ▼▼ |
-
Untreated Cells: Characterized by high glucose uptake and lactate secretion (Warburg effect), with reduced flux through the TCA cycle.[9][10] This state supports rapid biosynthesis needed for proliferation.[10]
-
Treated Cells: The cyclic dipeptide is hypothesized to inhibit glycolysis and promote mitochondrial respiration. This leads to decreased lactate production and increased levels of TCA cycle intermediates, shifting the cell from a proliferative to a more differentiated or quiescent state.[2][8]
Modulation of Metabolic Signaling Pathways
Cyclic dipeptides may exert their anti-cancer effects by reprogramming core metabolic pathways. In many cancer cells, the Warburg effect is dominant, where energy is primarily generated through glycolysis, even in the presence of oxygen. A potential mechanism of action for a therapeutic CDP is the reversal of this effect, forcing the cancer cell to rely on the more efficient, but often less favorable for proliferation, oxidative phosphorylation pathway.
Conclusion
The comparative analysis reveals a significant metabolic shift in cancer cells upon treatment with a hypothetical cyclic dipeptide. The transition from a glycolytic-dependent state (Warburg effect) to a metabolism reliant on oxidative phosphorylation represents a key therapeutic vulnerability. By disrupting the metabolic pathways that fuel rapid proliferation, cyclic dipeptides could serve as powerful agents in cancer therapy. Further untargeted metabolomic studies on specific compounds like Cyclo(Leu-Val) are essential to validate these findings and uncover detailed mechanisms of action, paving the way for targeted drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Reversing the Warburg Effect as a Treatment for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Reprogramming in Glioma [frontiersin.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Serum untargeted metabolomics reveal metabolic alteration of non‐small cell lung cancer and refine disease detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untargeted Metabolomic Study of Lung Cancer Patients after Surgery with Curative Intent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untargeted Metabolomics Showed Accumulation of One-Carbon Metabolites to Facilitate DNA Methylation during Extracellular Matrix Detachment of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Warburg Effect Elicited by the cAMP-PGC1α Pathway Drives Differentiation of Glioblastoma Cells into Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Reprogramming in Glioblastoma Multiforme: A Review of Pathways and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclo(Leu-Val): A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyclo(Leu-Val), a cyclic dipeptide utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for Cyclo(Leu-Val), it is imperative to treat the compound as a potentially hazardous chemical and adhere to established best practices for laboratory waste management.
Chemical and Physical Properties
A summary of the key known data for Cyclo(Leu-Val) is presented below. This information is valuable for a preliminary assessment but should always be supplemented with institution-specific guidance and any available supplier information.
| Property | Value |
| CAS Number | 5625-50-3 |
| Molecular Formula | C₁₁H₂₀N₂O₂[1][2] |
| Molecular Weight | 212.29 g/mol [1][2] |
| Appearance | Typically a white to off-white powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4] |
| Melting Point | 144.55 °C[1] |
| Boiling Point | 372.56 °C[1] |
Pre-Disposal Safety Precautions
Before initiating the disposal process for Cyclo(Leu-Val), ensure all relevant safety measures are in place.
-
Consult Institutional Guidelines: Always prioritize your institution's Environmental Health & Safety (EHS) guidelines for chemical waste disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Cyclo(Leu-Val).
-
Work in a Ventilated Area: If there is a risk of generating dust or aerosols, conduct all handling and preparation for disposal within a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of Cyclo(Leu-Val) must comply with all local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Classification
-
Treat all forms of Cyclo(Leu-Val) as chemical waste. This includes pure, unused compound, expired material, solutions containing the compound, and any contaminated labware or materials (e.g., weighing boats, pipette tips, gloves).
Step 2: Waste Segregation
-
Solid Waste: Place solid Cyclo(Leu-Val) waste into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing Cyclo(Leu-Val) in a dedicated, sealed, and leak-proof waste container.
-
Contaminated Materials: Bag all contaminated disposable items (gloves, wipes, etc.) separately and label as hazardous waste.
-
Avoid Mixing: Do not mix Cyclo(Leu-Val) waste with other incompatible waste streams.
Step 3: Labeling Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines).
-
The full chemical name: "Cyclo(Leu-Val)".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any known hazards (e.g., "Caution: Toxicological properties not fully investigated").
Step 4: Storage of Waste
-
Store the labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Arranging for Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of Cyclo(Leu-Val) or its containers in the regular trash or wash it down the sink.[5][6] This can lead to environmental contamination and is a violation of regulations.
Decontamination of Labware
Any reusable labware or equipment that has come into contact with Cyclo(Leu-Val) must be thoroughly decontaminated.
-
Initial Rinse: Rinse the labware with a suitable solvent in which Cyclo(Leu-Val) is soluble (e.g., acetone, ethyl acetate).
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous liquid waste.[5] It should be added to the appropriately labeled waste container.
-
Final Cleaning: After triple-rinsing and collecting the rinsate, the labware can be washed according to standard laboratory procedures.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of Cyclo(Leu-Val).
Caption: Logical workflow for the safe disposal of Cyclo(Leu-Val).
References
- 1. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]
- 2. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Cyclo(Leu-Val)
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling Cyclo(Leu-Val), the use of appropriate personal protective equipment is mandatory.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[2] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[2] |
| Respiratory | Fume Hood | N/A | Recommended when handling the powder to avoid inhalation of dust.[3] |
Operational Plan: Step-by-Step Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry place.[2] A recommended storage temperature is -20°C.[2]
-
Ensure the storage area is well-ventilated and accessible only to authorized personnel.[3][4]
2. Handling and Weighing:
-
All handling of powdered Cyclo(Leu-Val) should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[3]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean spatula for transferring the powder.
-
To minimize dust generation, handle the compound gently and avoid rapid movements.[1]
-
Weigh the desired amount on a calibrated analytical balance using weighing paper or a suitable container.
3. Dissolving the Compound:
-
Add the weighed Cyclo(Leu-Val) powder to the desired solvent in a suitable flask or beaker within the fume hood. Solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone have been reported for similar compounds.[5][6]
-
Stir the solution until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution if the compound's stability allows.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.[7]
4. Disposal Plan:
-
All waste containing Cyclo(Leu-Val) must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[2][8]
-
Solid Waste: Collect any solid waste, including contaminated weighing papers, gloves, and other disposable materials, in a designated and clearly labeled chemical waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container.[1] Do not pour chemical waste down the drain.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[9]
5. Emergency Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If they feel unwell, seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water.[2]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if the person feels unwell.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Cyclo(Leu-Val) in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. shahandassociates.co.in [shahandassociates.co.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
